3-Bromo-1,5-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTDPFYKQAQVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512182 | |
| Record name | 3-Bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-71-8 | |
| Record name | 3-Bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-1,5-naphthyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for this compound, facilitating its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.96 | d | 2.1 | H-4, H-8 |
| 8.56 | s | H-2 | |
| 8.36 | d | 8.5 | H-6 |
| 7.69-7.56 | m | H-7 |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Spectroscopic Data
No experimental ¹³C NMR data for this compound has been found in the searched literature. Data for related naphthyridine derivatives suggest that the aromatic carbons would appear in the range of 120-160 ppm.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1400 | Aromatic C=C and C=N ring stretching |
| Below 900 | C-H out-of-plane bending |
Note: Specific experimental IR absorption peaks for this compound are not available in the searched literature. The provided data is based on the expected absorptions for aromatic and N-heterocyclic compounds.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 208/210 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 129 | [M-Br]⁺ (Loss of bromine radical) |
Note: The above data represents the expected major peaks in an electron ionization (EI) mass spectrum. The characteristic 1:1 isotopic pattern for bromine is a key identifier.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of 1,5-naphthyridine.[1][2]
Procedure:
-
To a solution of 1,5-naphthyridine (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid, a 1 M solution of bromine in acetic acid is added slowly at 85 °C.[1]
-
The reaction mixture is stirred at this temperature for several hours.
-
After completion, the reaction is cooled to room temperature, and the acetic acid is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a solid.[1]
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
A small amount of the solid this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃
-
Temperature: Room temperature.
-
Pulse Program: Standard proton pulse sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation (Solid State):
-
KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: A suitable mass range is scanned to detect the molecular ion and fragment ions (e.g., m/z 50-300).
This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced characterization techniques.
References
Unveiling the Structural Architecture of 3-Bromo-1,5-naphthyridine: A Technical Guide
Disclaimer: As of the time of this writing, a publicly available, experimentally determined crystal structure for 3-Bromo-1,5-naphthyridine could not be located in surveyed crystallographic databases. This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive, albeit hypothetical, framework for the crystal structure analysis of this compound. The quantitative data and experimental protocols presented herein are based on the known crystal structure of the closely related molecule, 3-bromoquinoline, and established methodologies for the synthesis and analysis of similar small organic molecules. This document is intended to serve as an illustrative example and a practical template for the investigation of this compound and its derivatives.
The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a bromine substituent at the 3-position can profoundly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological target engagement. A thorough understanding of its three-dimensional structure at the atomic level is therefore paramount for rational drug design and development. This technical guide outlines the key aspects of the crystal structure analysis of this compound, from synthesis and crystallization to X-ray diffraction analysis and structural elucidation.
Data Presentation
The following tables summarize the hypothetical crystallographic data and key geometric parameters for this compound, derived from the crystal structure of 3-bromoquinoline.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₈H₅BrN₂ |
| Formula Weight | 209.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 7.379(3) |
| b (Å) | 16.321(5) |
| c (Å) | 6.299(2) |
| α (°) | 90 |
| β (°) | 108.06(3) |
| γ (°) | 90 |
| Volume (ų) | 720.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.928 |
| Absorption Coefficient (mm⁻¹) | 6.775 |
| F(000) | 408 |
Table 2: Hypothetical Selected Bond Lengths for this compound
| Bond | Length (Å) |
| Br1 - C3 | 1.898(6) |
| N1 - C2 | 1.314(8) |
| N1 - C8a | 1.368(7) |
| N5 - C4a | 1.371(7) |
| N5 - C6 | 1.316(8) |
| C2 - C3 | 1.362(9) |
| C3 - C4 | 1.412(9) |
| C4 - C4a | 1.411(8) |
| C4a - C8a | 1.412(8) |
| C6 - C7 | 1.355(10) |
| C7 - C8 | 1.397(9) |
| C8 - C8a | 1.401(8) |
Table 3: Hypothetical Selected Bond Angles for this compound
| Atoms | Angle (°) |
| C2 - N1 - C8a | 117.3(5) |
| C6 - N5 - C4a | 117.2(5) |
| N1 - C2 - C3 | 123.6(6) |
| Br1 - C3 - C2 | 123.1(5) |
| Br1 - C3 - C4 | 118.0(5) |
| C2 - C3 - C4 | 118.9(6) |
| C3 - C4 - C4a | 120.9(6) |
| N5 - C4a - C4 | 121.7(6) |
| N5 - C4a - C8a | 117.8(5) |
| C4 - C4a - C8a | 120.5(6) |
| N5 - C6 - C7 | 123.9(7) |
| C6 - C7 - C8 | 118.9(7) |
| C7 - C8 - C8a | 120.0(6) |
| N1 - C8a - C8 | 122.1(6) |
| N1 - C8a - C4a | 117.0(5) |
| C8 - C8a - C4a | 120.9(6) |
Experimental Protocols
The following sections detail the hypothetical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound is a modification of the Skraup synthesis.[1]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (catalyst)
-
Nitrobenzene (oxidizing agent)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 3-aminopyridine (1 equivalent), glycerol (3 equivalents), and a catalytic amount of ferrous sulfate is prepared in a round-bottom flask.
-
Concentrated sulfuric acid is added cautiously to the mixture while cooling in an ice bath.
-
Nitrobenzene (1.2 equivalents) is added as an oxidizing agent.
-
The reaction mixture is heated to 130-140 °C for 4-6 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The acidic solution is carefully neutralized with a sodium hydroxide solution until a basic pH is achieved.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1,5-naphthyridine.
-
The purified 1,5-naphthyridine is then subjected to bromination. It is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent) and treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., iron(III) bromide).
-
The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation.
Procedure:
-
The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane).
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is placed in a small, clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes.
-
The vial is left undisturbed in a vibration-free environment at a constant, cool temperature.
-
Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound should form.
Single-Crystal X-ray Diffraction Analysis
Data Collection:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data collection is performed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.
-
The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection using a cryostream or a temperature controller.
-
A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).
-
The collected data are processed, including integration of the reflection intensities and correction for Lorentz and polarization effects. An empirical absorption correction is also applied.
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
-
The final refinement converges to provide the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.
Caption: A flowchart illustrating the synthesis and crystal structure analysis workflow for this compound.
Caption: Logical relationship between the core scaffold, substituent, and resulting molecular properties.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-1,5-naphthyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1,5-naphthyridine, a key intermediate in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a standardized experimental protocol for researchers to determine precise solubility values.
Qualitative Solubility Profile
Quantitative Solubility Data
As precise, publicly available quantitative solubility data for this compound is scarce, the following table is provided as a template for researchers to systematically record their experimental findings. This standardized format facilitates easy comparison of solubility across a range of common organic solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Alcohols | ||||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Ethers | ||||
| Diethyl ether | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| 1,4-Dioxane | 25 | |||
| Esters | ||||
| Ethyl acetate | 25 | |||
| Halogenated | ||||
| Dichloromethane (DCM) | 25 | |||
| Chloroform | 25 | |||
| Amides | ||||
| Dimethylformamide (DMF) | 25 | |||
| Dimethyl sulfoxide (DMSO) | 25 | |||
| Hydrocarbons | ||||
| Toluene | 25 | |||
| Hexane | 25 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
References
Potential Biological Activities of 3-Bromo-1,5-Naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The strategic introduction of a bromine atom at the 3-position of the 1,5-naphthyridine core provides a versatile synthetic handle for the development of novel derivatives with potentially enhanced or novel therapeutic activities. This technical guide provides a comprehensive overview of the potential biological activities of 3-Bromo-1,5-naphthyridine derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate further research and drug development in this area.
Anticancer Activity
Derivatives of the 1,5-naphthyridine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and various kinases.
Topoisomerase I Inhibition
A variety of phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity. Several of these compounds have exhibited inhibitory effects on Topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells (COLO 205)[1][2][3]. While specific data for 3-bromo derivatives is limited, the functionalization of the 3-position offers a promising avenue for developing potent Top1 inhibitors.
Kinase Inhibition
The 1,5-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. Notably, novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5[4][5].
Table 1: Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5 [4][5]
| Compound | Structure | ALK5 IC50 (nM) |
| 15 | Aminothiazole derivative | 6 |
| 19 | Pyrazole derivative | 4 |
Antimicrobial Activity
Naphthyridine compounds, in general, are known for their broad-spectrum antimicrobial activity[6][7][8]. While specific studies on this compound derivatives are not extensively reported, the core scaffold's inherent antimicrobial potential suggests that derivatives at the 3-position could yield novel antibacterial and antifungal agents. Further screening of a library of 3-substituted-1,5-naphthyridines is warranted to explore this potential.
Experimental Protocols
Synthesis of 3-Aryl-1,5-Naphthyridines via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the synthesis of 3-aryl-1,5-naphthyridines from this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cesium carbonate)
-
Degassed Toluene
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 4:1 v/v) to the tube.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate can then be purified by column chromatography to yield the desired 3-aryl-1,5-naphthyridine.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
The Reactive Landscape of the 1,5-Naphthyridine Ring System: A Technical Guide for Researchers
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This is, in part, due to the versatile reactivity of the ring system, which allows for the introduction of diverse functionalities. This in-depth technical guide provides a comprehensive overview of the reactivity of the 1,5-naphthyridine core, detailed experimental protocols for key transformations, and a summary of its role as an inhibitor of crucial biological pathways.
Reactivity of the 1,5-Naphthyridine Core
The reactivity of the 1,5-naphthyridine ring system is analogous to that of quinoline, characterized by its susceptibility to electrophilic and nucleophilic attack, as well as its utility in metal-catalyzed cross-coupling reactions.[1]
Electrophilic Aromatic Substitution
The pyridine rings in 1,5-naphthyridine are electron-deficient, which generally deactivates them towards electrophilic aromatic substitution. Reactions typically require forcing conditions, and the regioselectivity is influenced by the electronic nature of the substituents and the reaction conditions. For instance, nitration of benzonaphthyridines with a nitric acid/sulfuric acid mixture tends to occur on the benzene ring.[2]
Nucleophilic Aromatic Substitution
The electron-deficient nature of the 1,5-naphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the 2, 4, 6, or 8 positions. This reactivity is a cornerstone for the functionalization of the naphthyridine core.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the C-C and C-N bond formation on the 1,5-naphthyridine scaffold. These reactions offer a versatile approach to introduce a wide range of substituents with high efficiency and functional group tolerance.
Data Presentation: A Summary of Key Reactions
The following tables summarize quantitative data for various reactions performed on the 1,5-naphthyridine ring system, providing a comparative overview of different synthetic methodologies.
Table 1: Electrophilic Aromatic Substitution
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,5-Naphthyridine | HNO₃/H₂SO₄ | 3-Nitro-1,5-naphthyridine & 3,7-Dinitro-1,5-naphthyridine | Mixture | [General Aromatic Nitration Principles] |
Table 2: Nucleophilic Aromatic Substitution
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Chloro-1,5-naphthyridine | NH₃, 140 °C, sealed tube | 4-Amino-1,5-naphthyridine | Good | [3] |
| 2-Chloro-1,5-naphthyridine | Various amines, Cs₂CO₃, 110 °C | 2-Amino-1,5-naphthyridine derivatives | Good | [2] |
| 4-Chloro-1,5-naphthyridine | NaOMe, MeOH, reflux | 4-Methoxy-1,5-naphthyridine | Not specified | [4] |
Table 3: Metal-Catalyzed Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand/Base/Solvent/Temp | Product | Yield (%) | Reference |
| 2-Iodo-1,5-naphthyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80-100 °C | 2-Aryl-1,5-naphthyridine | High | [5] |
| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 100 °C | 3-Aryl-1,5-naphthyridine | Not specified | [5] |
| 4,8-Dibromo-1,5-naphthyridine | Arylboronic acid | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C | 4,8-Diaryl-1,5-naphthyridine | Not specified | [5] |
| 2-Chloro-1,5-naphthyridine | Various amines | Pd(OAc)₂, XantPhos, Cs₂CO₃ or NaOtBu, Toluene or Dioxane, 100-120 °C | 2-Amino-1,5-naphthyridine derivatives | Good | [6] |
Experimental Protocols
This section provides detailed methodologies for key transformations on the 1,5-naphthyridine ring system.
Electrophilic Aromatic Substitution: Nitration of 1,5-Naphthyridine (Representative Protocol)
Materials:
-
1,5-Naphthyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1,5-naphthyridine to the cooled sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 1,5-naphthyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the nitrated products.
Nucleophilic Aromatic Substitution: Amination of 4-Chloro-1,5-naphthyridine
Materials:
-
4-Chloro-1,5-naphthyridine
-
Ammonia (e.g., in 1,4-dioxane)
-
Sealed tube or pressure vessel
Procedure:
-
Place 4-chloro-1,5-naphthyridine and a solution of ammonia in a sealed tube.
-
Heat the sealed tube to 140 °C for the required reaction time (monitor by TLC).
-
After cooling to room temperature, carefully open the sealed tube.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-amino-1,5-naphthyridine.[3]
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine
Materials:
-
2-Iodo-1,5-naphthyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodo-1,5-naphthyridine (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,5-naphthyridine.[5]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological signaling pathways involving 1,5-naphthyridine derivatives.
Caption: A representative workflow for the synthesis and functionalization of a 1,5-naphthyridine derivative.
Caption: The TGF-β signaling pathway and its inhibition by a 1,5-naphthyridine derivative at the TGF-βRI (ALK5) kinase.[1][2]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 6. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel 3-Substituted-1,5-Naphthyridine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 3-substituted-1,5-naphthyridine analogs, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. This document details key synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of reaction mechanisms and experimental workflows.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic introduction of substituents at the 3-position of this core structure has been a focal point of medicinal chemistry efforts to modulate pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. These efforts have led to the discovery of promising kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.[1] This guide will focus on the practical aspects of synthesizing and evaluating these valuable compounds.
Key Synthetic Strategies
The functionalization of the 1,5-naphthyridine core at the 3-position is predominantly achieved through modern cross-coupling reactions and classical nucleophilic substitution methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds on the 1,5-naphthyridine nucleus.
1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the 1,5-naphthyridine ring.[2] This reaction involves the palladium-catalyzed coupling of a 3-halo-1,5-naphthyridine with a boronic acid or its ester derivative in the presence of a base.
2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of C-N bonds.[3] This palladium-catalyzed reaction facilitates the coupling of a 3-halo-1,5-naphthyridine with a broad range of primary and secondary amines, providing access to a diverse library of 3-amino-1,5-naphthyridine derivatives.[3]
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) offers a direct method for the introduction of various nucleophiles at the 3-position, particularly when the 1,5-naphthyridine ring is activated by electron-withdrawing groups.[4] This method is often employed for the synthesis of amino, alkoxy, and cyano-substituted analogs.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-1,5-Naphthyridine with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 78 | [2] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 24 | 65 | [2] |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 72 | [2] |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 110 | 12 | 92 | [3] |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 75 | [3] |
| 3 | Benzylamine | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 110 | 18 | 88 | [3] |
| 4 | N-Methylpiperazine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | 81 | [3] |
Table 3: Spectroscopic Data for Representative 3-Substituted-1,5-Naphthyridine Analogs
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z | Reference |
| 3-Phenyl-1,5-naphthyridine | 9.15 (d, 1H), 8.80 (d, 1H), 8.30 (d, 1H), 7.85-7.75 (m, 3H), 7.60-7.50 (m, 3H) | 153.5, 151.8, 142.3, 138.0, 136.8, 130.1, 129.2, 128.9, 127.5, 121.9 | 207.1 [M+H]⁺ | [5] |
| 3-Morpholino-1,5-naphthyridine | 9.05 (d, 1H), 8.70 (d, 1H), 8.20 (d, 1H), 7.60 (dd, 1H), 7.40 (d, 1H), 3.95 (t, 4H), 3.40 (t, 4H) | 155.2, 150.9, 140.1, 137.2, 135.9, 121.5, 118.3, 66.8, 51.5 | 216.1 [M+H]⁺ | [3] |
Table 4: Biological Activity of 3-Substituted-1,5-Naphthyridine Analogs as Kinase Inhibitors
| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Aminothiazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [1][6] |
| Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 | [1][6] |
| Novel Naphthyridine Series | Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4) | Nanomolar affinity | [1] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 | [1] |
| 1H-imidazo[4,5-h][2][6]naphthyridin-2(3H)-one | c-Met | 2600 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Degassed Toluene and Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).[2]
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 4:1 v/v) to the tube.[2]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.[2]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[2]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1,5-naphthyridine.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Desired amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XantPhos (0.02 mmol, 2 mol%).[3]
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[3]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,5-naphthyridine.
Mandatory Visualizations
Catalytic Cycles
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-Aryl-1,5-naphthyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[2][3] This application note provides a detailed protocol for the efficient synthesis of 3-aryl-1,5-naphthyridines via the Suzuki-Miyaura coupling of 3-Bromo-1,5-naphthyridine.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling involves the reaction of a halo-1,5-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[2][3]
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl-1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The targeted synthesis of 3-aryl-1,5-naphthyridines is of significant interest in medicinal chemistry for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for the construction of C-C bonds, enabling the introduction of diverse aryl groups at the C-3 position of the 1,5-naphthyridine core.[1] This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-1,5-naphthyridines via palladium-catalyzed methods.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of aryl-1,5-naphthyridines. While specific data for the 3-aryl substitution is limited in publicly available literature, the presented data for other positions on the 1,5-naphthyridine ring illustrates the general efficiency and scope of the Suzuki-Miyaura coupling for this scaffold.
| Entry | Halonaphthyridine | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1,5-naphthyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | ~85 (estimated) | General Protocol |
| 2 | 2-Iodo-1,5-naphthyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 2 | 92 | [2] |
| 3 | 2-Iodo-1,5-naphthyridine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 2 | 89 | [2] |
| 4 | 4-Iodo-1,5-naphthyridine | Benzylzinc Bromide | CoCl₂ (5) | - | THF | 25 | 0.5 | 85 | [3] |
| 5 | 8-Bromo-2-methoxy-1,5-naphthyridine | 2-Chlorophenylboronic acid | Not Specified | Not Specified | Not Specified | Reflux | Not Specified | Good | [4] |
| 6 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂ (dba)₃ (2) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [5] |
| 7 | 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 92 | [6] |
*Note: Entries 6 and 7 are examples of Suzuki-Miyaura couplings on other nitrogen-containing heterocycles, included to demonstrate the broader applicability of the palladium catalysts and reaction conditions to similar substrates.[5][6]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the synthesis of 3-aryl-1,5-naphthyridines. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe. Finally, add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1,5-naphthyridine.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-aryl-1,5-naphthyridines.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and is of significant interest in medicinal chemistry.[1] The introduction of an amino group to this core structure via the Buchwald-Hartwig amination has become a powerful and versatile synthetic strategy.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a wide array of primary and secondary amines under relatively mild conditions.[1] The resulting amino-1,5-naphthyridines are crucial intermediates and final products in drug discovery programs. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-1,5-naphthyridine.
Reaction Principle
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction mechanism involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[2] The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired 3-amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]
The selection of an appropriate ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-1,5-naphthyridines, which can serve as a guide for the amination of this compound.
| Entry | Halo-1,5-naphthyridine | Amine | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,5-naphthyridine | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 85[1] |
| 2 | 2-Chloro-1,5-naphthyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 12 | 92[1] |
| 3 | 4-Bromo-1,5-naphthyridine | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78[1] |
| 4 | 2-Bromo-1,5-naphthyridine | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 110 | 20 | 81[1] |
Experimental Protocols
The following protocol provides a detailed methodology for the Buchwald-Hartwig amination of this compound. This is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), the base (e.g., Cesium carbonate, 1.4 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XantPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., toluene, 5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,5-naphthyridine derivative.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, and it has wide applications in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2] These notes provide detailed protocols for the Sonogashira coupling of 3-Bromo-1,5-naphthyridine, a key intermediate in the development of novel therapeutics.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Figure 1. General reaction scheme.
Key Reaction Parameters
The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl.[3]
Catalysts and Ligands: Palladium catalysts are central to the Sonogashira reaction. Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] The choice of phosphine ligands can also be critical, with bulky and electron-rich ligands often leading to more efficient coupling.[4]
Copper Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which increases the reaction rate.[2] While effective, the use of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere.[2] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[2]
Base: An amine base, such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine, is required to deprotonate the terminal alkyne.[5] The base can sometimes also serve as the solvent.[3]
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN) being common choices.[3][6][7] The reaction is typically carried out under anhydrous and anaerobic conditions.[5]
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine HCl | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | TEA (~3) | CH₃CN | Reflux | 8 | 88[6] |
| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | 89[3] |
| 3 | Iodopyridines | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (excess) | DMF | 65 | - | 71-95[7] |
| 4 | Aryl Bromide | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Diisopropylamine (3) | THF | 60 | 16 | -[1] |
Experimental Protocols
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous base (e.g., triethylamine or diisopropylamine, 3-7 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide under an inert atmosphere.
-
Addition of Reagents: Add this compound and the anhydrous solvent.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Addition of Base and Alkyne: Add the anhydrous base and the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-1,5-naphthyridine.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction of 3-Bromo-1,5-naphthyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the naphthyridine ring.[1][2] This document provides detailed application notes and a representative protocol for the Heck reaction of 3-Bromo-1,5-naphthyridine with various alkenes, offering a foundational methodology for the synthesis of novel 3-substituted-1,5-naphthyridine derivatives.
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Data Presentation: Comparative Heck Reaction Conditions for Heteroaromatic Bromides
While specific yield data for the Heck reaction of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for analogous heteroaromatic bromides. This data serves as a valuable reference for reaction optimization.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa | Ethanol | 140 (mw) | 0.5 | 71[1] |
| 2 | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (2) / SPhos (4) | NaOAc | Dioxane | 100 | 24 | 92[3] |
| 3 | 4-Bromoanisole | n-Butyl acrylate | Pd(dba)₂ (0.5) / L·HBr (0.5) | Cs₂CO₃ | DMAc | 120 | <3 | >95[4][5] |
| 4 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (1) | AcONa / Et₄NCl | DMF | 100 | - | -[6] |
| 5 | 3-Bromo-7-chloro-1-benzothiophene | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate[7] |
Experimental Protocols
This section provides a representative experimental protocol for the Heck reaction of this compound with a generic alkene, such as styrene or an acrylate. This protocol is adapted from established methodologies for similar heteroaromatic bromides.[1][3][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., potassium carbonate) followed by the anhydrous solvent (e.g., DMF).
-
Alkene Addition: Add the alkene (e.g., styrene) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-alkenyl-1,5-naphthyridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Heck reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System [organic-chemistry.org]
- 5. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Preparation of 3-Alkynyl-1,5-Naphthyridine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potential as kinase inhibitors. The introduction of an alkynyl group at the 3-position of the 1,5-naphthyridine core offers a versatile handle for further functionalization through click chemistry or for direct interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of 3-alkynyl-1,5-naphthyridine compounds, primarily focusing on the Sonogashira cross-coupling reaction.
Synthetic Strategy Overview
The principal synthetic route to 3-alkynyl-1,5-naphthyridines involves a two-step process:
-
Synthesis of a 3-halo-1,5-naphthyridine precursor: This is typically achieved through a modified Skraup reaction to construct the 1,5-naphthyridine core with subsequent halogenation, or through direct halogenation of the 1,5-naphthyridine ring. 3-bromo-1,5-naphthyridine is a commonly used intermediate.
-
Sonogashira cross-coupling: This palladium-catalyzed cross-coupling reaction between the 3-halo-1,5-naphthyridine and a terminal alkyne is a robust and efficient method for the formation of the C(sp²)-C(sp) bond.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a modified Skraup reaction.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Sodium m-nitrobenzenesulfonate
-
Sulfuric acid
-
Sodium hydroxide
-
Chloroform
-
Sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cautiously add sodium m-nitrobenzenesulfonate.
-
Add 3-aminopyridine to the mixture.
-
Slowly add glycerol to the reaction mixture, maintaining the temperature below 120 °C.
-
Heat the mixture to 140-150 °C for 4-5 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, 1-hexyne, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous DMF or THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-1,5-naphthyridine.
Data Presentation
The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes. The data provided is representative and may vary based on the specific reaction conditions and scale. For closely related substrates like 2-amino-3-bromopyridines, high yields (72-96%) have been reported for a wide range of terminal alkynes under similar conditions.[1]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-1,5-naphthyridine | ~59* |
| 2 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-1,5-naphthyridine | N/A |
| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-1,5-naphthyridine | N/A |
| 4 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine | N/A |
*Note: This yield is based on a reported synthetic scheme and may not reflect an optimized procedure. N/A indicates that specific yield data for the coupling with this compound was not available in the surveyed literature; however, these are common coupling partners in Sonogashira reactions.
Biological Activity and Signaling Pathways
Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several protein kinases, playing a crucial role in cell signaling pathways implicated in diseases such as cancer and fibrosis. The 3-alkynyl-1,5-naphthyridine scaffold serves as a valuable starting point for the development of targeted kinase inhibitors.
Kinase Inhibition by 1,5-Naphthyridine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 |
| Novel Naphthyridine Series | Fibroblast Growth Factor Receptors (FGFR) | Nanomolar affinity |
| 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one | c-Met | 2600 |
Signaling Pathway Inhibition
The following diagrams illustrate the signaling pathways targeted by 1,5-naphthyridine-based inhibitors.
Conclusion
The synthetic protocols outlined in this document provide a robust framework for the preparation of 3-alkynyl-1,5-naphthyridine compounds. The Sonogashira coupling is a highly effective method for the introduction of various alkynyl moieties onto the 1,5-naphthyridine core. These compounds are valuable precursors for the synthesis of more complex molecules and have significant potential in the development of novel kinase inhibitors for the treatment of a range of diseases. Further optimization of the Sonogashira reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
Application Notes and Protocols for the Synthesis of c-Met Inhibitors Using 3-Bromo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-1,5-naphthyridine as a key building block in the synthesis of potent c-Met kinase inhibitors. The methodologies outlined are based on established synthetic strategies, including the Suzuki-Miyaura cross-coupling reaction, and are intended to guide researchers in the development of novel therapeutics targeting the c-Met signaling pathway.
Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers.[3] Consequently, c-Met has emerged as a significant target for cancer therapy. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a major focus of drug discovery efforts. The 1,5-naphthyridine scaffold has been identified as a promising core structure for the development of potent and selective c-Met inhibitors.
The Role of this compound
This compound serves as a versatile starting material for the synthesis of a variety of c-Met inhibitors. The bromine atom at the 3-position provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitory potency and pharmacokinetic properties of the final compounds.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor initiates a signaling cascade that activates downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to cell growth, survival, and motility.[4][5] Inhibitors targeting the kinase domain of c-Met block these downstream signals.
Caption: Simplified c-Met signaling pathway and the point of intervention for kinase inhibitors.
Experimental Protocols
The following protocols describe the synthesis of a 3-aryl-1,5-naphthyridine derivative as a c-Met inhibitor, utilizing a Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow
The overall synthetic strategy involves the coupling of this compound with a suitable arylboronic acid, followed by further modifications if necessary to arrive at the final inhibitor.
Caption: General workflow for the synthesis and evaluation of 3-aryl-1,5-naphthyridine c-Met inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), 2.0 equivalents)
-
Degassed solvents (e.g., Toluene and Water, 4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate the tube and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (4:1 v/v) to the reaction mixture via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1,5-naphthyridine.
Protocol 2: Biochemical c-Met Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of the synthesized compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the peptide substrate, and the inhibitor solution.
-
Add the recombinant c-Met kinase to initiate the pre-incubation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay
This protocol is used to evaluate the anti-proliferative activity of the synthesized compounds on cancer cell lines with aberrant c-Met signaling (e.g., Hela, A549).
Materials:
-
Cancer cell line (e.g., Hela, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Synthesized inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Data Presentation
The following tables summarize representative quantitative data for 1,5-naphthyridine and 1,6-naphthyridine derivatives as c-Met inhibitors, based on the work of Wu et al. (2015), who designed analogs of the known c-Met inhibitor MK-2461.[6]
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | Scaffold | R Group | c-Met IC50 (μM) |
| 26a | 1,6-Naphthyridine | H | 0.23 |
| 26b | 1,6-Naphthyridine | 4-F | 0.08 |
| 26c | 1,6-Naphthyridine | 3-Cl | 0.09 |
| 27a | 1,5-Naphthyridine | H | > 50 |
| 27b | 1,5-Naphthyridine | 4-F | 15.6 |
| 27c | 1,5-Naphthyridine | 3-Cl | 10.2 |
| MK-2461 | - | - | 0.004 |
Data adapted from Wu et al., Bioorg. Med. Chem. Lett. 2015, 25, 3251-3255.[6]
Table 2: In Vitro Anti-proliferative Activity
| Compound | Hela IC50 (μM) | A549 IC50 (μM) |
| 26a | 15.3 | 20.1 |
| 26b | 5.2 | 7.8 |
| 26c | 4.9 | 6.5 |
| 27a | > 50 | > 50 |
| 27b | > 50 | > 50 |
| 27c | > 50 | > 50 |
| MK-2461 | 0.02 | 0.03 |
Data adapted from Wu et al., Bioorg. Med. Chem. Lett. 2015, 25, 3251-3255.[6]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel c-Met inhibitors. The synthetic routes, particularly the Suzuki-Miyaura cross-coupling, are robust and allow for the generation of diverse libraries of compounds for SAR studies. The protocols provided herein offer a foundation for researchers to synthesize and evaluate their own 1,5-naphthyridine-based c-Met inhibitors in the quest for new and effective cancer therapeutics. The presented data indicates that while the 1,5-naphthyridine scaffold can be utilized, the 1,6-naphthyridine core showed more promise in the specific series of compounds investigated.[6] Further optimization of the 1,5-naphthyridine scaffold is a viable area for future research.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3-Bromo-1,5-naphthyridine in OLED Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 3-Bromo-1,5-naphthyridine as a key building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. While this compound itself is not typically the final emissive or charge-transporting material, its unique electronic and structural properties make it a valuable precursor for creating high-performance components for OLED devices. The naphthyridine moiety is known for its high electron affinity and thermal stability, which are crucial characteristics for efficient and long-lasting OLEDs.
Overview of this compound in OLEDs
This compound serves as a versatile intermediate for the synthesis of various functional molecules for OLEDs, including emitters, host materials, and electron-transporting materials. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of other aromatic or functional groups. This enables the fine-tuning of the resulting molecule's photophysical and electrochemical properties, such as emission color, quantum efficiency, and charge carrier mobility.
Derivatives of 1,5-naphthyridine have been successfully incorporated into highly efficient OLEDs, demonstrating their potential for next-generation displays and lighting. These materials often exhibit excellent thermal stability with high glass-transition and decomposition temperatures.
Performance Data of Naphthyridine-Based OLEDs
The following table summarizes the performance of various OLED devices that incorporate materials derived from naphthyridine structures. This data highlights the potential of this class of compounds in achieving high efficiency and brightness.
| Emitter/Material Class | Device Type | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color | CIE Coordinates (x, y) |
| 1,5-Naphthyridine-based TADF Emitters with Phenoxazine/Phenothiazine donors | TADF OLED | 29.9% and 25.8% | 33,540 and 14,480 | - | - | - | - |
| Iridium(III) Complexes with 1,5-Naphthyridin-4-ol derivatives | PH-OLED | 31.48% | - | - | - | Pure Red | (0.670, 0.327) |
| Iridium(III) Complexes with mmND ancillary ligand | PH-OLED | 32.3% | 242,548 | - | - | Green to Red | - |
| 1,8-Naphthyridine Oligomers | Single-layer Emitter OLED | - | 400 (at 4V) | 0.6 | - | White-pink | - |
| 1,8-Naphthyridine Oligomers | Single-layer Emitter OLED | - | 250 | 1.2 | - | Yellow | - |
| 1,8-Naphthyridine-based TADF Emitters (tBuCz-ND) | TADF OLED | 20.9% | - | - | - | Blue | (0.15, 0.22) |
| 1,8-Naphthyridine-based TADF Emitters (Cz-ND) | TADF OLED | 15.3% | - | - | - | Blue | (0.15, 0.17) |
| 1,8-Naphthyridine-based TADF Emitter (PTZ-ND) | Green TADF OLED | 16.4% | - | 58.6 | 57.1 | Green | (0.368, 0.569) |
TADF: Thermally Activated Delayed Fluorescence; PH-OLED: Phosphorescent OLED; CIE: Commission Internationale de l'Éclairage.
Experimental Protocols
General Synthesis of Naphthyridine-Based OLED Materials via Suzuki Coupling
This protocol describes a general method for synthesizing functionalized naphthyridine derivatives from this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Desired Arylboronic acid or Arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid or its ester (1.1-1.5 equivalents) in the chosen solvent.
-
Add the base (2-3 equivalents) to the mixture.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours to overnight), cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired functionalized naphthyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Caption: General workflow for the synthesis of OLED materials from this compound.
Fabrication of a Multi-Layer OLED Device
This protocol outlines the general steps for fabricating a multi-layer OLED device using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrate
-
Organic materials:
-
Hole Injection Layer (HIL) material
-
Hole Transport Layer (HTL) material
-
Emissive Layer (EML) host and dopant (the synthesized naphthyridine derivative)
-
Electron Transport Layer (ETL) material
-
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with UV-Ozone for several minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the host material and the synthesized naphthyridine-based dopant at a specific doping concentration.
-
Electron Transport Layer (ETL)
-
-
The thickness of each layer should be precisely controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the Electron Injection Layer (e.g., LiF) followed by the metal cathode (e.g., Al).
-
-
Encapsulation:
-
Encapsulate the device in an inert atmosphere (e.g., a glove box) using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated device.
-
Caption: A representative multi-layer structure of an OLED device.
Safety Precautions
-
Always handle this compound and its derivatives in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
-
Palladium catalysts can be flammable and should be handled with care.
-
High-vacuum equipment should only be operated by trained personnel.
Disclaimer: These protocols are intended as a general guide. Specific reaction conditions and device architectures may need to be optimized for different target materials and desired performance characteristics.
Scale-Up Synthesis of 3-Aryl-1,5-Naphthyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer and antileishmanial activities. The introduction of an aryl group at the 3-position of the 1,5-naphthyridine core is a key structural modification that can significantly modulate pharmacological properties. This document provides detailed application notes and scalable protocols for the synthesis of 3-aryl-1,5-naphthyridine derivatives, focusing on robust and efficient methodologies suitable for gram- to kilogram-scale production. Two primary synthetic strategies will be detailed: the Suzuki-Miyaura cross-coupling reaction and a multi-step sequence involving the Gould-Jacobs reaction.
Method 1: Suzuki-Miyaura Cross-Coupling for Direct Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of 3-aryl-1,5-naphthyridine synthesis, it allows for the direct and efficient coupling of a 3-halo-1,5-naphthyridine precursor with a variety of arylboronic acids. This method is highly amenable to scale-up due to its generally mild reaction conditions and high functional group tolerance.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Gram-Scale Synthesis of 3-Phenyl-1,5-naphthyridine
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with nitrogen three times to ensure an inert atmosphere.
-
Add degassed toluene and water in a 4:1 ratio (v/v) to the vessel.
-
To the stirred suspension, add Pd(dppf)Cl₂ (0.03 eq.).
-
Heat the reaction mixture to 100 °C and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-phenyl-1,5-naphthyridine.
Quantitative Data: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1,5-naphthyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1,5-naphthyridine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-1,5-naphthyridine | 82-92 |
| 4 | 3-Tolylboronic acid | 3-(3-Tolyl)-1,5-naphthyridine | 88-96 |
Method 2: Multi-Step Synthesis via Gould-Jacobs Reaction
For large-scale and potentially more cost-effective synthesis, a multi-step approach commencing with the Gould-Jacobs reaction can be employed. This classical method allows for the construction of the 1,5-naphthyridine core, which can then be further functionalized to introduce the desired 3-aryl substituent. A notable advantage is the documented use of the Gould-Jacobs reaction on a multikilogram scale for related heterocyclic systems.[1]
Synthetic Pathway Overview
Caption: Multi-step synthesis of 3-aryl-1,5-naphthyridines.
Protocol 2.1: Scale-Up Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
In a suitable reaction vessel, combine 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture to 120-140 °C for 1-2 hours to form the intermediate ethyl 3-((pyridin-3-yl)amino)acrylate.
-
Add a high-boiling solvent such as Dowtherm A and heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
Subsequent Transformations
The resulting ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate can be converted to 3-aryl-1,5-naphthyridine derivatives through a sequence of established reactions:
-
Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation yields 4-hydroxy-1,5-naphthyridine.
-
Halogenation: Treatment with a halogenating agent (e.g., POCl₃/PCl₅) introduces halo-substituents, for example, at the 4-position and potentially at the 3-position depending on the conditions, to provide a handle for cross-coupling.
-
Suzuki-Miyaura Coupling: The resulting halo-substituted 1,5-naphthyridine can then be subjected to the Suzuki-Miyaura coupling as described in Method 1 to introduce the desired aryl group.
-
Dehalogenation (if necessary): If a halo-substituent remains at a position other than 3, a dehalogenation step (e.g., catalytic hydrogenation) can be performed to yield the final 3-aryl-1,5-naphthyridine.
Quantitative Data: Multi-Step Synthesis
| Step | Reaction | Starting Material | Product | Scale | Yield (%) |
| 1 | Gould-Jacobs | 3-Aminopyridine | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Multi-gram | 70-85 |
| 2 | Hydrolysis & Decarboxylation | Ester Intermediate | 4-Hydroxy-1,5-naphthyridine | Multi-gram | 85-95 |
| 3 | Halogenation | 4-Hydroxy Intermediate | 3-Bromo-4-chloro-1,5-naphthyridine | Multi-gram | 60-75 |
| 4 | Suzuki Coupling | 3-Bromo-4-chloro Intermediate | 3-Aryl-4-chloro-1,5-naphthyridine | Gram | 75-90 |
| 5 | Dechlorination | 4-Chloro Intermediate | 3-Aryl-1,5-naphthyridine | Gram | 80-95 |
Conclusion
The synthesis of 3-aryl-1,5-naphthyridine derivatives can be effectively scaled up using either a direct Suzuki-Miyaura cross-coupling approach or a multi-step strategy involving a Gould-Jacobs reaction. The choice of method will depend on factors such as the availability of starting materials, desired scale, and cost considerations. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce these valuable compounds in significant quantities for further investigation and development.
References
Application Note: Purification of Cross-Coupling Products of 3-Bromo-1,5-naphthyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for the C-C bond formation necessary to functionalize the 3-position of the 1,5-naphthyridine core.[1] A critical step following these synthetic transformations is the purification of the desired product from a complex mixture containing unreacted starting materials, the palladium catalyst, ligands, bases, and other reaction by-products. The purity of the final compound is paramount for accurate biological evaluation and subsequent drug development processes.
This document provides detailed protocols for the most common and effective methods for purifying the cross-coupling products of 3-Bromo-1,5-naphthyridine: Flash Column Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Crystallization.
General Purification Workflow
Successful isolation of the target compound begins after the reaction is deemed complete by monitoring techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The general workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by one or more chromatographic or crystallization steps to achieve the desired purity.
Caption: General experimental workflow from reaction completion to pure product.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is the most common and efficient method for the primary purification of multi-gram scale reactions. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Detailed Methodology
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
If a solvent like DMF or 1,4-dioxane was used, dilute the reaction mixture with a larger volume of an extraction solvent such as ethyl acetate.[2]
-
Transfer the mixture to a separatory funnel and wash sequentially with water and then a saturated aqueous solution of sodium chloride (brine). This removes inorganic salts and highly polar impurities.[3]
-
Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
-
Sample Loading:
-
Liquid Loading: If the crude product is soluble in a non-polar solvent (e.g., dichloromethane or toluene), dissolve it in a minimal amount of this solvent to load directly onto the column.
-
Dry Loading: This is the preferred method if the product has limited solubility in the starting eluent or is dissolved in a strong solvent.[4] Adsorb the crude product onto a small amount of silica gel (or Celite®) by dissolving it in a solvent, adding the adsorbent, and evaporating the solvent until a dry, free-flowing powder is obtained. This powder is then loaded onto the top of the column.
-
-
Column Chromatography:
-
Select a silica gel column of appropriate size for the amount of crude material.
-
Pack and equilibrate the column with the initial, least polar mobile phase.
-
A common eluent system for 1,5-naphthyridine derivatives is a gradient of ethyl acetate in hexanes.[1][5]
-
Carefully load the sample onto the top of the column.
-
Begin elution with the mobile phase, gradually increasing the polarity of the eluent to move the compounds down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
-
Quantitative Data for Flash Chromatography
| Parameter | Description | Typical Values / Conditions | Reference |
| Stationary Phase | Adsorbent used in the column. | Silica Gel, 60 Å, 40-63 µm particle size. | [1][6] |
| Mobile Phase | Solvent system used for elution. | Gradient of Hexane / Ethyl Acetate (EtOAc). | [1][5] |
| Typical Gradient | Polarity progression of the mobile phase. | Start: 0-10% EtOAc in Hexane -> End: 50-100% EtOAc. | [7] |
| Loading Method | Technique for applying the sample. | Dry loading is often preferred for better resolution. | [4] |
| Expected Purity | Purity of the isolated product. | >95% (can be lower if impurities co-elute). | [6] |
| Expected Yield | Recovery of the pure product. | 40-90% (dependent on reaction conversion and separation efficiency). | [1] |
Protocol 2: Purification by Preparative HPLC
For compounds that are difficult to separate by flash chromatography or when higher purity (>98%) is required, reverse-phase preparative HPLC is an excellent option.[8] This technique separates compounds based on their hydrophobicity.
Detailed Methodology
-
Analytical Method Development:
-
Before scaling up, develop a separation method on an analytical HPLC system with a C18 column.[9]
-
Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water) and additives (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) to achieve good resolution between the product and impurities.[10]
-
-
Sample Preparation:
-
Dissolve the partially purified product from flash chromatography (or crude material if necessary) in a suitable solvent like DMSO, methanol, or acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical method.
-
Inject the sample onto the column. The injection volume will be significantly larger than in analytical HPLC.[9]
-
Run the gradient and collect fractions based on the UV detector signal, often using automated fraction collectors.[11][12]
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as confirmed by analytical LC-MS.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
If volatile buffers like TFA or formic acid were used, the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid.
-
Quantitative Data for Preparative HPLC
| Parameter | Description | Typical Values / Conditions | Reference |
| Stationary Phase | Column packing material. | C18-bonded silica, 5-10 µm particle size. | [10] |
| Mobile Phase A | Weak eluent. | Water + 0.1% TFA or Formic Acid. | [9] |
| Mobile Phase B | Strong eluent. | Acetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA or Formic Acid. | [10] |
| Typical Gradient | Elution program. | 5-95% B over 20-30 minutes. | [11] |
| Flow Rate | Rate of mobile phase delivery. | 20-100 mL/min (depends on column diameter). | [9] |
| Expected Purity | Purity of the isolated product. | >98-99%. | [12] |
Protocol 3: Purification by Crystallization
Crystallization is a powerful technique that can yield material of very high purity. It is often used as a final purification step for solid compounds. The process relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, causing the compound to precipitate out of the solution in a highly ordered crystalline form, leaving impurities behind in the solvent.
Detailed Methodology
-
Solvent Selection:
-
The key is to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof) to find an appropriate system.
-
-
Crystallization Procedure:
-
Dissolve the compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature, then potentially in a refrigerator or freezer to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[7]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Decision-Making for Purification Strategy
Choosing the right purification method depends on several factors, including the scale of the reaction, the nature of the impurities, and the required final purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Crystallization and melting of polyethylene strongly cross-linked in the molten state - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. agilent.com [agilent.com]
- 10. labcompare.com [labcompare.com]
- 11. lcms.cz [lcms.cz]
- 12. tarosdiscovery.com [tarosdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-1,5-naphthyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 3-Bromo-1,5-naphthyridine. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The primary side products encountered are typically hydrodehalogenation (replacement of the bromine atom with a hydrogen) and homocoupling of the coupling partners. For Suzuki-Miyaura reactions, homocoupling of the boronic acid is a common issue, often promoted by the presence of oxygen.[1][2] In Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is a known side reaction, which can be exacerbated by the copper co-catalyst in the presence of oxygen.[3] For Buchwald-Hartwig aminations, in addition to hydrodehalogenation, unproductive β-hydride elimination from the palladium-amide intermediate can occur.[4]
Q2: Why is this compound a challenging substrate for cross-coupling reactions?
A2: The nitrogen atoms in the 1,5-naphthyridine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This coordination can interfere with the catalytic cycle, resulting in lower yields and slower reaction rates. The electron-deficient nature of the naphthyridine ring can also influence the reactivity of the C-Br bond.
Q3: How can I minimize the formation of the hydrodehalogenation side product?
A3: Hydrodehalogenation can arise from various sources, including trace water or other protic impurities in the reaction mixture. Using anhydrous solvents and reagents, and ensuring a thoroughly dry inert gas stream can help mitigate this. Additionally, some palladium-ligand complexes are more prone to promoting this side reaction, so screening different ligands may be beneficial.
Q4: What are the best practices to avoid homocoupling of the boronic acid in Suzuki-Miyaura reactions?
A4: Rigorous exclusion of oxygen from the reaction system is crucial. This can be achieved by thoroughly degassing solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[2] Using a slight excess of the this compound can also favor the desired cross-coupling over homocoupling.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Catalyst Inactivity/Deactivation | The nitrogen atoms of the naphthyridine ring can coordinate to the palladium center, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium. Consider using a higher catalyst loading (2-5 mol%). |
| Inefficient Transmetalation | The choice of base is critical. For N-heterocyclic substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered to maximize its surface area. |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading under the reaction conditions. Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Ensure anhydrous conditions where possible.[2][5] |
| Poor Solubility | The starting materials may not be fully dissolved. Screen different solvent systems. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water is common.[6] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation | Presence of protic impurities or catalyst-mediated reduction. | Use anhydrous solvents and reagents. Screen different palladium/ligand systems. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction setup.[2] Use a slight excess of this compound.[1] |
While specific quantitative data for side products in this compound couplings is scarce in the literature, the following table provides representative yields for the desired products in similar systems, highlighting successful conditions.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85 | [7] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 89 | [7] |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 82 | [7] |
Buchwald-Hartwig Amination
Issue 1: Low Conversion or No Reaction
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | Similar to Suzuki coupling, the naphthyridine nitrogen can inhibit the palladium catalyst. Employ bulky, electron-rich ligands like Xantphos, XPhos, or RuPhos.[8] |
| Inappropriate Base | The choice of base is critical for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For more sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[8] |
| Sterically Hindered Amine | Highly hindered amines can be challenging coupling partners. Use a more active catalyst system, potentially with a more sterically demanding ligand. |
Issue 2: Formation of Hydrodehalogenation Product
| Potential Cause | Suggested Solution |
| β-Hydride Elimination | This can be a competing pathway to reductive elimination.[4] |
| Protic Impurities | Trace amounts of water can lead to hydrodehalogenation. |
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 85 | [8] |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 12 | 92 | [8] |
| p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 | [8] |
Sonogashira Coupling
Issue 1: Low Yield of Coupled Product
| Potential Cause | Suggested Solution |
| Catalyst System Inactivity | Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Use fresh, high-purity reagents. |
| Base Incompatibility | An amine base such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is typically used and often serves as the solvent or co-solvent. Ensure the base is dry and of high quality. |
| Glaser Homocoupling | The terminal alkyne can undergo oxidative homocoupling, especially in the presence of oxygen.[3] |
Issue 2: Formation of Di-alkyne (Glaser) Side Product
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) salt.[3] |
While specific data for this compound is limited, the following conditions were found to be optimal for the Sonogashira coupling of structurally similar 2-amino-3-bromopyridines with various terminal alkynes, yielding products in the 72-96% range.[9][10]
| Catalyst | Ligand | Additive | Base | Solvent | Temperature | Time |
| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 °C | 3 h |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of DMF and an amine base. Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Wash further with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scirp.org [scirp.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Efficient Coupling with 3-Bromo-1,5-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for performing efficient cross-coupling reactions with 3-Bromo-1,5-naphthyridine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound has a low yield. What are the common causes and how can I improve it?
A1: Low yields with heteroaromatic bromides like this compound can be due to several factors. The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1] Here are common causes and solutions:
-
Catalyst Inhibition: The lone pair of electrons on the naphthyridine nitrogen can deactivate the palladium catalyst.
-
Solution: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or DavePhos. These ligands can promote the desired catalytic cycle and shield the palladium center.[2]
-
-
Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the precatalyst.
-
Solution: Employ modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) that rapidly form the active LPd(0) catalyst.[3]
-
-
Poor Reagent Quality: Boronic acids can degrade over time, and solvents may contain impurities.
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is critical for efficient transmetalation.
Q2: I am observing significant amounts of dehalogenated 1,5-naphthyridine as a byproduct. How can I prevent this?
A2: Dehalogenation (proto-debromination) is a common side reaction.
-
Cause: This can be caused by protic impurities (like water) or a catalyst system that favors reductive dehalogenation, especially at high temperatures.[4][7]
-
Solutions:
-
Use Anhydrous Conditions: While many Suzuki protocols tolerate water, using anhydrous solvents and reagents can minimize this side reaction.[4]
-
Optimize Catalyst and Ligand: A more efficient catalyst system that promotes cross-coupling over reduction is needed.[7] Screening different phosphine ligands can be beneficial.
-
Lower Reaction Temperature: If possible, reducing the reaction temperature may disfavor the dehalogenation pathway.
-
Q3: How can I minimize the formation of homocoupled boronic acid (Glaser coupling) byproducts?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1]
-
Solution: Thoroughly degas the reaction mixture and solvents.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[1][7]
Buchwald-Hartwig Amination
Q1: What are the recommended catalysts and ligands for the Buchwald-Hartwig amination of this compound?
A1: The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand. For N-heterocyclic halides, bulky, electron-rich biaryl phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle.[2][8][9]
-
Recommended Ligands: Consider using ligands such as XPhos, SPhos, or DavePhos. These have proven effective for coupling amines with challenging heteroaryl chlorides and bromides.[2][10]
-
Catalyst Precursors: Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands. Pre-formed palladium precatalysts incorporating these ligands are also excellent choices for ensuring efficient generation of the active catalyst.[11]
Q2: My Buchwald-Hartwig reaction is not going to completion. What should I try?
A2: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[2]
-
Solvent Choice: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[12]
-
Temperature: Ensure the reaction temperature is adequate. While some modern catalysts work at lower temperatures, many systems require heating to 80-110 °C.[2]
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure all reagents are added under an inert atmosphere (nitrogen or argon).[9]
Sonogashira Coupling
Q1: What are the key considerations for a successful Sonogashira coupling with this compound?
A1: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[13]
-
Catalyst System: A typical system consists of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper co-catalyst, most commonly copper(I) iodide (CuI).[14][15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system.[14]
-
Atmosphere: These reactions should be performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[16]
Q2: I am having issues with alkyne homocoupling. How can this be minimized?
A2: Alkyne homocoupling is a major side reaction, often driven by the copper catalyst in the presence of oxygen.
-
Solutions:
-
Rigorous Degassing: Ensure the reaction setup is free of oxygen by using Schlenk techniques or a glovebox.[16]
-
Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which eliminates the primary pathway for homocoupling. These methods may require specific ligands or higher temperatures.[17][18][19]
-
Data Summary Tables
The following tables provide typical starting conditions for cross-coupling reactions with this compound, based on protocols for similar N-heterocyclic substrates. Optimization for your specific coupling partners is recommended.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | (none) |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | DME/H₂O (3:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Time | 12-24 h | 12-24 h | 4-12 h |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | DavePhos (4 mol%) |
| Base | NaOtBu (1.2 equiv) | Cs₂CO₃ (1.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Time | 8-16 h | 12-24 h |
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Pd Source | Pd(PPh₃)₂Cl₂ (2.5 mol%) | Pd(OAc)₂ (1.5 mol%) |
| Co-catalyst | CuI (5 mol%) | None |
| Ligand | PPh₃ (5 mol%) | XPhos (3 mol%) |
| Base | Et₃N (2-3 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | DMF or THF | DMF |
| Temperature | 80-100 °C | 100 °C |
| Time | 3-8 h | 6-12 h |
Visual Guides and Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: Experimental workflow for a typical cross-coupling reaction.
Troubleshooting Low Yields
This decision tree provides a logical approach to troubleshooting low-yielding coupling reactions.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₂CO₃ (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.[4]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand if required.[7]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The mixture should be degassed for an additional 10-15 minutes by bubbling argon through it.[20]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.2 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.
-
Reagent Addition: Under positive argon pressure, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%), the amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 8-16 hours.
-
Monitoring & Workup: Follow the monitoring and workup steps as outlined in the Suzuki protocol.
Protocol 3: General Procedure for Sonogashira Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper co-catalyst (CuI, 5 mol%).[14]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1 equiv) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.[14]
-
Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to 100 °C) for 3-8 hours.[14][21]
-
Workup: Upon completion, cool the reaction, dilute with an ether like Et₂O, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry and concentrate.[14]
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [repository.kaust.edu.sa]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. youtube.com [youtube.com]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting low conversion in Buchwald-Hartwig amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can be caused by several factors, as the reaction is known to be sensitive to specific conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly degassed (e.g., by three cycles of evacuating and backfilling with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the setup and reaction time.[2] Pre-catalysts are often more stable and can provide more reliable generation of the active species.[2][3]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst.[4] Use anhydrous, degassed solvents and ensure the purity of your aryl halide, amine, and base.
-
Reaction Temperature: These reactions typically require heating, often between 80-110 °C, to proceed at a reasonable rate.[4][5] If the temperature is too low, the reaction may be sluggish. Conversely, temperatures above 120 °C can lead to catalyst decomposition.[4] If you suspect the temperature is not optimal, cautiously increase it in 10 °C increments.[2]
-
Solubility Issues: Poor solubility of the starting materials or the base is a frequent and often underestimated cause of reaction failure.[1][5] If you observe poor solubility, screening alternative solvents is recommended.[2]
Q2: How do I select the right catalyst, ligand, base, and solvent?
The choice of these components is interdependent and crucial for success.[2]
Ligand Selection
Ligand selection is highly dependent on the substrate. For many applications, bulky, electron-rich phosphine ligands are effective.[6][7] The development of various "generations" of catalyst systems has expanded the scope to include a wide variety of amines and aryl groups.[6]
-
Aryl Chlorides: These substrates are notoriously less reactive and often require more sterically bulky and electron-rich phosphine ligands to achieve good yields.[1][8]
-
Heterocyclic Substrates: The nitrogen atom in some heterocyclic substrates (like 2-halopyridines) can coordinate to the palladium center and poison the catalyst.[4] Using sterically bulky ligands can help prevent this inhibitory coordination.[4]
| Nucleophile Class | Recommended Ligands (Examples) |
| Primary Aliphatic Amines | BrettPhos, XPhos |
| Secondary Aliphatic Amines | XPhos, RuPhos |
| Aryl Amines | Xantphos, BINAP, RuPhos |
| Hindered Amines/Anilines | RuPhos, tBuXPhos |
| N-Heterocycles | XPhos, RuPhos, SPhos |
This table provides general recommendations. Optimization is often necessary.
Base and Solvent Selection
The base and solvent work in concert to facilitate the reaction.[2]
-
Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates.[2][5] However, they can be incompatible with base-sensitive functional groups.[2] For such substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[2] The particle size and surface area of solid inorganic bases can also impact the reaction rate.[5]
-
Solvents: The primary role of the solvent is to solubilize all reaction components.[1] Aprotic polar solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene, are most common.[1][2] Poor solubility can be a major cause of low conversion.[5] Note that some solvents like acetonitrile or pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[5]
| Base | pKaH (approx.) | Common Solvents | Notes |
| Strong Bases | |||
| NaOtBu | 19 | Toluene, Dioxane, THF | Very common, promotes high reaction rates.[1][5] Incompatible with base-sensitive groups.[2] |
| LHMDS | 26 | Toluene, THF | Useful for substrates with acidic protons.[9] |
| Weaker Bases | |||
| Cs₂CO₃ | 10 | Dioxane, Toluene, DMF | Good solubility and broader functional group tolerance.[2][5] |
| K₃PO₄ | 12.3 | Dioxane, Toluene | Offers good functional group tolerance but may require higher temperatures.[2][5] |
Q3: My reaction starts but then stalls, or I see a black precipitate. What's happening?
This often indicates catalyst decomposition or poisoning.
-
Formation of Palladium Black: The appearance of a fine black precipitate is metallic palladium that has fallen out of the catalytic cycle.[4] This indicates catalyst death and can be caused by excessive temperature, impurities, or an inappropriate ligand/substrate combination.[4] Consider lowering the reaction temperature or using a more robust pre-catalyst.[2][4]
-
Catalyst Poisoning: Certain functional groups (e.g., some heterocycles, thiols) can irreversibly bind to the palladium catalyst, inhibiting its activity.[4][9] For substrates like 2-halopyridines, the pyridine nitrogen itself can act as a poison.[4] The solution often involves screening ligands to find one that is bulky enough to protect the metal center and favor the desired catalytic cycle.[4]
Q4: What are the most common side reactions and how can they be minimized?
Several side reactions can compete with the desired C-N coupling.[1]
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[2][6] This can sometimes be minimized by:
-
β-Hydride Elimination: This can occur with amines that have a hydrogen atom on the beta-carbon. It competes with reductive elimination and results in a hydrodehalogenated arene and an imine.[6] The choice of a bulky ligand can often disfavor this side reaction.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Troubleshooting Workflow for Low Conversion
Key Reaction Components and Relationships
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for a small-scale reaction.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).[2]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., 1-2 mol %) and the ligand (e.g., 1.2-2.4 mol %).[9]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[2] The concentration is typically between 0.1 M and 1.0 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[1][4] Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for Reaction Optimization
When troubleshooting low conversion, a systematic approach is crucial. It is often best to change one variable at a time.[10]
-
Establish a Baseline: Run the reaction using a standard, literature-reported condition (e.g., XPhos Pd G3, NaOtBu, Toluene at 100 °C) to establish a baseline yield. Include replicates to ensure reproducibility.[11]
-
Ligand Screening: Set up parallel reactions, keeping the palladium source, base, solvent, and temperature constant. Test a panel of 3-5 different ligands (e.g., XPhos, RuPhos, SPhos, Xantphos) to identify the most promising candidate.[4]
-
Base Screening: Using the best ligand from the previous step, screen a selection of bases. Compare a strong base (NaOtBu) with weaker, more functional-group-tolerant bases (Cs₂CO₃, K₃PO₄).[2]
-
Solvent Screening: If solubility is suspected to be an issue or if yields are still low, screen different solvents (e.g., Toluene, 1,4-Dioxane, THF) with the best ligand/base combination.[2]
-
Temperature Optimization: Once the optimal components are identified, investigate the effect of temperature. Run the reaction at three different temperatures (e.g., 80 °C, 100 °C, 110 °C) to find the ideal balance between reaction rate and catalyst stability.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. catsci.com [catsci.com]
Technical Support Center: Palladium Catalyst Removal from 3-aryl-1,5-naphthyridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 3-aryl-1,5-naphthyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from 3-aryl-1,5-naphthyridine products?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities).[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Chromatography: Using techniques like column chromatography to separate the desired 3-aryl-1,5-naphthyridine product from the palladium catalyst.[1][3][4]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]
Q2: How do I choose the best palladium removal method for my specific 3-aryl-1,5-naphthyridine?
A2: The optimal method depends on several factors:
-
The nature of your 3-aryl-1,5-naphthyridine product: Consider its solubility, stability, and potential to chelate with palladium. The nitrogen atoms in the naphthyridine core can potentially coordinate with palladium, making some removal methods less effective.[5]
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid). Filtration is effective for heterogeneous palladium, while scavengers or chromatography are better suited for homogeneous forms.[6]
-
The desired level of purity: For early-stage research, a simple filtration might suffice. For late-stage drug development, more rigorous methods like scavenging followed by chromatography may be necessary to meet regulatory limits.[7]
-
Scalability: Consider the ease of implementation on the desired scale of your synthesis.
Below is a decision tree to help guide your selection process.
Q3: My 3-aryl-1,5-naphthyridine product seems to retain palladium even after purification. Why might this be happening?
A3: The nitrogen atoms in the 1,5-naphthyridine ring system can act as ligands, forming stable complexes with palladium. This product-palladium complexation can make removal by standard methods challenging.[5] In such cases, you might need to employ more stringent methods or a combination of techniques. Consider adding a competing ligand to disrupt the product-palladium interaction before attempting removal with a scavenger.[5]
Troubleshooting Guides
Problem 1: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[6] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[6] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, thiourea functionalized) to identify the most effective one for your specific 3-aryl-1,5-naphthyridine.[5][6] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Equivalents: Start with a higher ratio of scavenger to palladium (e.g., 5-10 equivalents).[5] 2. Optimize Reaction Time and Temperature: Monitor the palladium removal over time at room temperature and consider gentle heating if the reaction is slow.[5] |
| Poor Mass Transfer | 1. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species in the solution.[5] |
| Product-Palladium Complexation | 1. Add a Competing Ligand: Introduce a ligand that can displace your product from the palladium center before adding the scavenger.[5] 2. Change the Solvent: Altering the solvent may disrupt the product-palladium complex.[5] |
Problem 2: Significant Product Loss During Purification
-
Symptoms: Low yield of the 3-aryl-1,5-naphthyridine product after palladium removal.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption of Product onto Scavenger/Adsorbent | 1. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1] 2. Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[6][8] 3. Screen Different Scavengers: Some scavengers may have a lower affinity for your product.[1] |
| Product Co-precipitation with Palladium | 1. Modify Precipitation/Crystallization Conditions: Adjust the solvent system, temperature, or cooling rate to favor the crystallization of your product while keeping the palladium species in solution. |
| Product Degradation | 1. Check Product Stability: Ensure your 3-aryl-1,5-naphthyridine is stable to the conditions of the chosen purification method (e.g., pH, temperature). |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger
-
Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up.
-
Solvent Exchange: If necessary, evaporate the reaction solvent and dissolve the crude 3-aryl-1,5-naphthyridine product in a suitable solvent like THF, ethyl acetate, or toluene.[5]
-
Scavenger Addition: Add the solid-supported thiol scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[5]
-
Stirring: Stir the mixture vigorously at room temperature. Monitor the palladium concentration periodically by taking small aliquots. The optimal time can range from 2 to 24 hours.[5]
-
Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[5]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[5]
-
Analysis: Determine the final palladium concentration in the product using methods like ICP-MS.[8]
Protocol 2: Palladium Removal by Filtration through Celite®
This protocol is suitable for heterogeneous palladium catalysts like Pd/C.
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press to create a compact bed.[6] Pre-wet the Celite® pad with the solvent used in the reaction mixture.[6]
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[6]
-
Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[6]
-
Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[6]
-
Collect the Filtrate: The filtrate contains the 3-aryl-1,5-naphthyridine product, free of heterogeneous palladium.[6]
Workflow Diagrams
Quantitative Data Summary
The efficiency of palladium removal can vary significantly depending on the chosen method, the specific 3-aryl-1,5-naphthyridine, and the reaction conditions. The following table provides a general comparison of common techniques based on literature data for various organic compounds.
| Method | Typical Initial Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (for heterogeneous Pd) | >1000 | <100 | Simple, fast, and inexpensive.[2] | Only effective for insoluble palladium species.[6] |
| Activated Carbon | 100 - 1000 | <50 | Cost-effective and widely applicable.[5][8] | Can lead to product loss due to non-specific adsorption.[1][5] |
| Silica-Based Scavengers (e.g., Thiol) | 100 - 2400 | <10 - 50 | High efficiency and selectivity.[9][10] | Higher cost compared to activated carbon. |
| Polymer-Supported Scavengers | 100 - 1000 | <50 | Good performance in various solvents. | Can swell in certain organic solvents. |
| Column Chromatography | 100 - 5000 | <50 | Can remove other impurities simultaneously.[3][4] | Can be time-consuming and require large volumes of solvent. |
| Crystallization | >100 | Variable | Can provide very high purity product. | Efficiency is highly dependent on the compound and solvent system.[1] |
Note: The actual performance will depend on the specific experimental conditions. It is recommended to perform small-scale optimization studies.[1] Residual palladium levels should be quantified by sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. pharmtech.com [pharmtech.com]
Managing reaction temperatures for Sonogashira coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage reaction temperatures for successful Sonogashira coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira coupling reaction is not proceeding or is very sluggish. Should I increase the temperature?
A1: An incomplete or slow reaction is often related to insufficient temperature, especially when using less reactive aryl halides. The general reactivity trend for aryl halides is I > OTf > Br > Cl.[1][2] While aryl iodides can often be coupled at room temperature, aryl bromides may require heating, and aryl chlorides generally demand higher temperatures.[1][3]
-
Troubleshooting Steps:
-
Verify Reactant Purity: Ensure your aryl halide and alkyne are pure, as impurities can poison the catalyst.[1]
-
Check Catalyst and Reagents: Use active palladium and copper catalysts. Copper(I) iodide can degrade over time, so using a fresh batch is advisable.[1]
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Gradually Increase Temperature: If the above conditions are met, a temperature increase is a reasonable next step. For aryl bromides, temperatures around 80-100°C might be necessary.[4] Some systems may even require temperatures up to 130°C.[5][6] Monitor the reaction by thin-layer chromatography (TLC) as you incrementally raise the temperature.
-
Q2: I am observing a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst.[1] This can be triggered by excessively high temperatures, inappropriate solvent choice, or the presence of impurities.[1][7]
-
Troubleshooting Steps:
-
Optimize Temperature: Avoid excessively high temperatures. If the reaction requires heating, increase the temperature gradually and monitor for any changes in color.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1][7] Consider switching to an alternative solvent such as DMF, toluene, or dioxane.
-
Reagent Purity: Use high-purity, degassed solvents and reagents to prevent catalyst poisoning and decomposition.[1]
-
Ligand Selection: The choice of phosphine ligand can influence catalyst stability. Consider using bulky, electron-rich ligands which can stabilize the palladium center.
-
Q3: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling). Is my reaction temperature too high?
A3: While high temperatures can contribute to various side reactions, Glaser homocoupling is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[1][8] However, temperature can play an indirect role by increasing the rate of this side reaction.
-
Troubleshooting Steps:
-
Improve Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction. Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods can mitigate Glaser coupling but may require different ligands or reaction conditions.[1]
-
Temperature Management: While not the primary cause, running the reaction at the lowest effective temperature can help minimize side reactions in general. An exponential increase in activity was observed between 293–353 K (20–80 °C), accompanied by a decrease in Glaser product formation.[9]
-
Q4: Can I run a Sonogashira coupling at room temperature?
A4: Yes, Sonogashira couplings can be performed at room temperature, and this is one of the advantages of this reaction.[3][8] Room-temperature reactions are most successful with highly reactive aryl halides, such as aryl iodides.[2][3] Some modern catalytic systems are specifically designed for room-temperature couplings even with less reactive substrates.[10][11]
Q5: What is the typical temperature range for Sonogashira coupling with different aryl halides?
A5: The optimal temperature is highly dependent on the specific substrates and catalytic system. However, a general guideline based on the aryl halide is as follows:
-
Aryl Iodides: Often react efficiently at room temperature (around 25°C).[3]
-
Aryl Bromides: Typically require heating, with temperatures ranging from 50°C to 100°C.[4][12]
-
Aryl Chlorides: Are the least reactive and usually necessitate higher temperatures, potentially from 100°C to 130°C or even higher, often in combination with specialized catalyst systems.[5]
Quantitative Data on Reaction Temperatures
The following table summarizes various reported conditions for Sonogashira coupling, highlighting the role of temperature.
| Aryl Halide (1 eq.) | Alkyne (eq.) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,6,9,10-tetrabromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (2.5) | - | Et₃N | 1,4-Dioxane/Et₃N (1:1) | Room Temp | 48 | 0 |
| Dibromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | - | Cs₂CO₃ | 2-MeTHF | Room Temp | - | Good |
| 4-Iodoanisole | Phenylacetylene | CuI (5) | - | K₂CO₃ (2) | Water | 100 | - | Good |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (5) | - | DBU (2) | - | 120 | 24 | >99 |
| Aryl Halides | Phenylacetylene | GO-supported Cu(I) | - | K₂CO₃ | Water | 80 | - | High |
| N-benzyl-2-bromo-N-mesitylpropanamide | Ethynylbenzene (2.0) | CuI (10) | - | iPr-BOPA (10) | CH₃CN | -10 | - | - |
| Aryl Iodides/Bromides | Terminal Alkynes | Dendritic Pd(II) | - | Et₃N | Et₃N | 25-120 | - | - |
| Iodobenzene | Phenylacetylene | Dipyridylpalladium complex | - | TBAA | NMP | Room Temp | - | - |
Detailed Experimental Protocol
This protocol provides a general procedure for a copper-palladium co-catalyzed Sonogashira coupling with an emphasis on temperature management.
Materials:
-
Aryl halide
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a dry Schlenk flask.
-
Add the palladium catalyst, copper(I) iodide, and the aryl halide to the flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes to establish an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the amine base, followed by the terminal alkyne.
-
If necessary, perform a freeze-pump-thaw cycle to ensure the removal of all dissolved oxygen.
-
-
Temperature Control:
-
For room temperature reactions: Place the flask on a magnetic stirrer at ambient temperature.
-
For heated reactions:
-
Immerse the flask in an oil bath or place it in a heating mantle connected to a temperature controller.
-
Insert a thermometer or thermocouple into the oil bath to accurately monitor the temperature.
-
Set the controller to the desired reaction temperature. If the optimal temperature is unknown, start at a lower temperature (e.g., 40-50°C) and gradually increase it if the reaction does not proceed.
-
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in Sonogashira coupling reactions.
A troubleshooting workflow for Sonogashira coupling temperature issues.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This guide addresses the common issue of significant formation of the boronic acid homocoupling byproduct, which can reduce the yield of the desired cross-coupled product and complicate purification.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of boronic acid homocoupling product | Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote homocoupling.[1] | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). See Experimental Protocols for detailed degassing procedures. |
| Use of a Pd(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can react directly with the boronic acid to cause homocoupling before being reduced to the catalytically active Pd(0) state.[1] | Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction. | |
| Add a Mild Reducing Agent: If using a Pd(II) precatalyst, add a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the reduction to Pd(0) and minimize the concentration of free Pd(II).[1] | ||
| Inappropriate Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. Some ligands may not efficiently promote the desired cross-coupling pathway over homocoupling. | Screen Ligands: Test a variety of phosphine ligands, particularly bulky, electron-rich ligands (e.g., SPhos, XPhos), which can accelerate the reductive elimination step and disfavor homocoupling.[2] | |
| Suboptimal Base or Solvent System: The choice of base and solvent can significantly affect reaction kinetics and the prevalence of side reactions. | Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water). The optimal combination is often substrate-dependent.[3] | |
| Boronic Acid Instability: Some boronic acids are prone to decomposition or protodeboronation, which can contribute to side reactions. | Use More Stable Boronic Acid Derivatives: Consider using more stable derivatives such as pinacol esters (Bpin) or MIDA boronates. These can provide a slow, controlled release of the boronic acid, suppressing side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl byproduct. This reaction consumes the boronic acid, lowers the yield of the intended cross-coupled product, and can make purification more challenging due to the structural similarities of the products.
Q2: How does oxygen contribute to the formation of the homocoupling byproduct?
A2: Dissolved oxygen in the reaction mixture can oxidize the active palladium(0) catalyst to palladium(II) species. These Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product and the regeneration of Pd(0).[1] Therefore, rigorous exclusion of oxygen is critical.
Q3: Is it always better to use a Pd(0) precatalyst instead of a Pd(II) precatalyst?
A3: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is often advantageous for minimizing homocoupling because it eliminates the initial step of reducing a Pd(II) species to the active Pd(0) catalyst. This reduction step, if not efficient, can be a primary source of homocoupling. However, Pd(II) precatalysts are often more stable and easier to handle. If a Pd(II) source is used, the addition of a mild reducing agent can mitigate the risk of homocoupling.[1]
Q4: Can the choice of base influence the amount of homocoupling?
A4: Yes, the base plays a crucial role in the transmetalation step by activating the boronic acid. The nature and strength of the base can influence the reaction rate and selectivity. While its direct effect on homocoupling is complex, an optimized base can improve the rate of the desired cross-coupling, thereby minimizing the opportunity for side reactions. Screening different bases is often a key step in optimizing a Suzuki reaction to favor the desired product.[3]
Q5: My reaction is clean, but the yield is low. Could homocoupling be the reason?
A5: Even small amounts of homocoupling can significantly impact the yield, especially if the boronic acid is a valuable or limiting reagent. It is advisable to analyze the crude reaction mixture by techniques like LC-MS or ¹H NMR to quantify the amount of homocoupling byproduct.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize quantitative data on how different reaction components can influence the outcome of a Suzuki-Miyaura coupling, with a focus on minimizing the homocoupling byproduct.
Table 1: Comparison of Various Bases on Suzuki Coupling Yield
Reaction: 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | TEA | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 40 |
| Data is illustrative and compiled from multiple sources. Yields are highly dependent on the specific substrates and conditions.[3][4][5] |
Table 2: Effect of Ligand Choice on the Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid
| Entry | Ligand | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | 95 |
| 2 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| 3 | RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | 88 |
| 4 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | 85 |
| 5 | PPh₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 65 |
| This table illustrates the significant impact of bulky, electron-rich phosphine ligands on the efficiency of the coupling with a challenging heteroaryl bromide.[2] |
Table 3: Quantitative Effect of a Mild Reducing Agent on Homocoupling
| Condition | Homocoupling Byproduct (%) |
| Without Potassium Formate | 0.5 - 1.5% |
| With Potassium Formate | < 0.1% |
| This data demonstrates the effectiveness of adding potassium formate in suppressing the homocoupling side reaction when using a Pd(II) precatalyst.[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction
This protocol employs a Pd(0) catalyst and rigorous degassing to minimize homocoupling.
Materials:
-
Aryl/vinyl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
Degassed 1,4-dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Schlenk flask or a vial with a septum-sealed cap
-
Inert gas (Argon or Nitrogen) line
Procedure:
-
Glassware Preparation: Dry the reaction flask/vial under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl/vinyl halide, boronic acid, and K₃PO₄.
-
Inerting the System: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed deionized water via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solvent Degassing Techniques
Method A: Sparge with Inert Gas
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the solvent surface.
-
Use a second, shorter needle as an outlet.
-
Bubble the inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. This method is suitable for most applications.
Method B: Freeze-Pump-Thaw This is a more rigorous method for highly oxygen-sensitive reactions.
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and thaw the solvent completely.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas.
Visualizations
Caption: Desired Suzuki cross-coupling cycle versus the undesired homocoupling pathway initiated by oxygen.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-Aryl-1,5-Naphthyridines
This guide provides a comprehensive overview of the characterization of 3-aryl-1,5-naphthyridine derivatives, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are working with these heterocyclic scaffolds. This document outlines the expected spectral features in ¹H and ¹³C NMR, offers a comparison with alternative analytical techniques, and provides standardized experimental protocols.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-aryl-1,5-naphthyridines. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
To understand the spectrum of a 3-aryl substituted derivative, it is crucial to first consider the spectrum of the parent 1,5-naphthyridine core.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a 3-aryl-1,5-naphthyridine will display characteristic signals for the protons on both the naphthyridine core and the appended aryl ring. The protons on the heteroaromatic naphthyridine ring are typically found in the downfield region (δ 7.5–9.5 ppm) due to the deshielding effects of the aromatic ring current and the electronegative nitrogen atoms.[1][2]
Upon substitution with an aryl group at the C3 position, the signal for the H3 proton will be absent. The remaining five protons on the naphthyridine skeleton will show predictable splitting patterns and shifts influenced by the electronic nature of the aryl substituent. The protons closest to the substitution site (H2 and H4) will experience the most significant changes in their chemical shifts.
Table 1: Expected ¹H NMR Data for a Generic 3-Aryl-1,5-Naphthyridine
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H2 | 9.0 – 9.3 | d (doublet) | J2,4 ≈ 2.0–2.5 Hz |
| H4 | 8.5 – 8.8 | d (doublet) | J4,2 ≈ 2.0–2.5 Hz |
| H6 | 9.2 – 9.5 | dd (doublet of doublets) | J6,7 ≈ 4.0–4.5 Hz, J6,8 ≈ 1.5–2.0 Hz |
| H7 | 7.8 – 8.1 | dd (doublet of doublets) | J7,8 ≈ 8.0–8.5 Hz, J7,6 ≈ 4.0–4.5 Hz |
| H8 | 8.4 – 8.7 | dd (doublet of doublets) | J8,7 ≈ 8.0–8.5 Hz, J8,6 ≈ 1.5–2.0 Hz |
| Ar-H | 7.0 – 8.5 | m (multiplet) | Dependent on aryl substitution pattern |
Note: Chemical shifts are referenced to TMS and are solvent-dependent. The exact positions will vary based on the specific aryl group and its substituents.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a 3-aryl-1,5-naphthyridine, signals will be observed for the eight carbons of the naphthyridine core and the carbons of the aryl substituent. Aromatic and heteroaromatic carbons typically resonate in the range of δ 110–160 ppm.[3][4] The carbon atom directly attached to the nitrogen (e.g., C2, C6, C8a) will be shifted further downfield.[5][6] The substitution at C3 will cause this signal to become a quaternary carbon, which typically results in a lower intensity signal in the spectrum.
Table 2: Expected ¹³C NMR Data for a Generic 3-Aryl-1,5-Naphthyridine
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | 150 – 155 |
| C3 | 135 – 145 (Quaternary) |
| C4 | 138 – 142 |
| C4a | 125 – 130 (Quaternary) |
| C6 | 148 – 152 |
| C7 | 122 – 126 |
| C8 | 135 – 140 |
| C8a | 145 – 150 (Quaternary) |
| Ar-C (ipso) | 130 – 140 (Quaternary) |
| Ar-C | 120 – 135 |
Note: Chemical shifts are referenced to TMS and are solvent-dependent.
Comparison with Alternative Analytical Methods
While NMR is definitive for structure elucidation, other techniques provide complementary and crucial information for the complete characterization of 3-aryl-1,5-naphthyridines.
Table 3: Comparison of Key Analytical Techniques
| Technique | Information Provided | Advantages |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and molecular structure. | Provides unambiguous structural determination. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=N, C-H aromatic).[7] | Quick, non-destructive, good for identifying key functional groups. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS).[8][9] | High sensitivity, provides molecular formula confirmation. |
Infrared (IR) Spectroscopy: IR analysis is useful for confirming the presence of the aromatic C-H and C=N/C=C stretching vibrations characteristic of the naphthyridine ring system. Mass Spectrometry (MS): MS is essential for determining the molecular weight of the compound. The molecular ion peak (M+) will confirm the overall mass, and high-resolution mass spectrometry (HRMS) can provide the exact elemental composition, which is critical for confirming the molecular formula.[8][9]
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol ensures data quality and reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-aryl-1,5-naphthyridine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.[5][10]
-
¹H NMR Acquisition:
-
Scans: Acquire 16-32 scans.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.
-
-
¹³C NMR Acquisition:
-
Mode: Acquire the spectrum with proton decoupling.
-
Scans: Acquire 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Spectral Width: Set a spectral width of approximately 250 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Analysis: Integrate proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm assignments.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of a novel 3-aryl-1,5-naphthyridine.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,5-Naphthyridine [webbook.nist.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
Mass Spectrometry Analysis of 3-Amino-1,5-Naphthyridine Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of 3-amino-1,5-naphthyridine and its derivatives is crucial for advancing research and ensuring product quality. This guide provides an objective comparison of mass spectrometry with other analytical techniques, supported by representative experimental data and detailed methodologies.
Mass Spectrometry: The Gold Standard for Sensitivity and Specificity
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a premier analytical technique for the analysis of 3-amino-1,5-naphthyridine products. Its high sensitivity and selectivity allow for the detection and quantification of trace amounts of the target analyte and its impurities, even in complex matrices.
Performance Characteristics
LC-MS, particularly with a tandem mass spectrometer (MS/MS), offers unparalleled performance for the analysis of 3-amino-1,5-naphthyridine. The technique provides a high degree of certainty in identification and quantification due to its mass-based detection of both the parent ion and its characteristic fragment ions.
Experimental Protocol: A Representative LC-MS/MS Method
Below is a typical protocol for the quantitative analysis of 3-amino-1,5-naphthyridine using an LC-MS/MS system.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-amino-1,5-naphthyridine sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and methanol, to a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition to prepare calibration standards and quality control samples at desired concentrations.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor ion (the protonated molecule, [M+H]⁺) and its most abundant fragment ions would be determined by infusing a standard solution of 3-amino-1,5-naphthyridine.
Comparison with Alternative Analytical Techniques
While LC-MS offers superior performance, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence Spectroscopy are also employed for the analysis of 3-amino-1,5-naphthyridine. The choice of technique depends on the specific analytical requirements, such as the need for sensitivity, structural elucidation, or routine quality control.
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV | NMR Spectroscopy | Fluorescence Spectroscopy |
| Sensitivity | Very High (pg to fg level) | Moderate (ng to µg level) | Low (mg level) | High (pg to ng level) |
| Selectivity | Very High | Moderate | High | Moderate to High |
| Quantitative Accuracy | High | High | Moderate | Moderate |
| Structural Information | Fragmentation pattern provides structural clues | None | Detailed structural information | Limited structural information |
| Speed | Fast | Moderate | Slow | Fast |
| Cost | High | Low | Very High | Moderate |
| Typical Application | Trace quantification, impurity profiling, metabolite identification | Routine quality control, purity assessment | Structural elucidation, confirmation of identity | Specific applications requiring high sensitivity |
HPLC-UV Analysis
HPLC-UV is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not a primary requirement.[1][2][3][4]
Experimental Protocol: A Representative HPLC-UV Method
-
Sample Preparation: Similar to the LC-MS method, prepare solutions of known concentrations.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where 3-amino-1,5-naphthyridine exhibits maximum absorbance (typically determined by a UV scan).
-
NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of 3-amino-1,5-naphthyridine and its derivatives.[5][6][7] It provides detailed information about the chemical environment of each atom in the molecule. However, its lower sensitivity makes it unsuitable for trace analysis.
Experimental Protocol: A Representative NMR Method
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically several milligrams) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY and HSQC can be used for complete structural assignment.
Fluorescence Spectroscopy
Certain naphthyridine derivatives exhibit fluorescence, which can be exploited for highly sensitive detection.[8][9][10][11] This technique is particularly useful when the matrix is complex and a high degree of sensitivity is required.
Experimental Protocol: A Representative Fluorescence Method
-
Sample Preparation: Prepare dilute solutions of the sample in a suitable solvent.
-
Data Acquisition:
-
Determine the optimal excitation and emission wavelengths by performing excitation and emission scans.
-
Measure the fluorescence intensity at the determined wavelengths.
-
Visualizing Workflows and Pathways
To better illustrate the analytical processes and the relevance of 3-amino-1,5-naphthyridine in a drug development context, the following diagrams are provided.
Caption: Workflow for the analysis of 3-amino-1,5-naphthyridine by LC-MS/MS.
Many naphthyridine derivatives are investigated as kinase inhibitors in drug development. The following diagram illustrates a generic kinase signaling pathway that can be modulated by such compounds.
Caption: Inhibition of a kinase signaling pathway by a 3-amino-1,5-naphthyridine derivative.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted-1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted-1,5-naphthyridine derivatives, focusing on their development as potent and selective inhibitors of various biological targets. The following sections detail the quantitative inhibitory activities, experimental protocols for key biological assays, and the underlying signaling pathways.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro activities of various 3-substituted-1,5-naphthyridine derivatives against their respective targets.
Table 1: 3-Ethyl-1,5-naphthyridin-2(1H)-one Derivatives as PARP-1 Inhibitors
A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have been synthesized and identified as potent and selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The inhibitory activities of representative compounds are listed below.[1][2]
| Compound ID | R Group | PARP-1 IC50 (nM) | DLD-1 (BRCA mutant) IC50 (nM) |
| 7a | H | >1000 | >10000 |
| 7f | 4-fluorophenyl | 15.6 | 138 |
| 8m | 4-(trifluoromethyl)benzyl | 0.49 | 4.82 |
| 8n | 4-cyanobenzyl | 0.87 | 10.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
Table 2: Alternative Naphthyridine Scaffolds as Kinase Inhibitors
To provide a broader context, this table includes the inhibitory activities of other substituted naphthyridine derivatives against different kinase targets.
| Compound ID | Naphthyridine Core | Target Kinase | IC50 (nM) | Reference |
| 8 | 1,6-naphthyridin-4(1H)-one | MET | 9.8 | [3] |
| 9g | 1,6-naphthyridin-4(1H)-one | MET | 9.8 | [3] |
| 23a | 1,6-naphthyridin-4(1H)-one | MET | 7.1 | [3] |
| Representative | 1,6-Naphthyridine | CDK5 | <10 (Category A) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
PARP-1 Chemiluminescent Assay
This assay measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated NAD+ into histone proteins.[5][6][7][8]
Materials:
-
96-well plates pre-coated with histones
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP assay buffer
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (3-substituted-1,5-naphthyridines)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Histone-coated 96-well plates are washed three times with PBST (PBS with 0.05% Tween 20). The wells are then blocked with a blocking buffer for at least 90 minutes at room temperature. After blocking, the plates are washed again three times with PBST.
-
Compound Addition: Test compounds are serially diluted in the assay buffer. A specified volume of each dilution is added to the appropriate wells. Control wells receive the vehicle (e.g., DMSO) without the inhibitor.
-
Enzyme Reaction: A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP assay buffer is prepared. The reaction is initiated by adding the master mix to all wells. The plate is then incubated for 1 hour at room temperature.
-
Detection: After incubation, the plate is washed three times with PBST. A solution of Streptavidin-HRP in blocking buffer is added to each well, and the plate is incubated for 30 minutes at room temperature. The plate is washed again three times with PBST.
-
Signal Generation and Measurement: A chemiluminescent HRP substrate is added to each well. The chemiluminescence is immediately measured using a microplate luminometer.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Human cancer cell lines (e.g., DLD-1)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Test compounds
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive the vehicle alone.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair
The following diagram illustrates the role of PARP-1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.
Caption: PARP-1's role in the base excision repair pathway for single-strand DNA breaks.
Experimental Workflow for PARP-1 Inhibition Assay
This diagram outlines the key steps in the in vitro PARP-1 chemiluminescent assay.
Caption: Workflow of the in vitro PARP-1 chemiluminescent inhibition assay.
Logical Relationship in SAR of 3-Ethyl-1,5-Naphthyridin-2(1H)-ones
This diagram illustrates the general structure-activity relationship observed for the 3-ethyl-1,5-naphthyridin-2(1H)-one series of PARP-1 inhibitors.
Caption: General SAR trends for 3-substituted-1,5-naphthyridin-2(1H)-one PARP-1 inhibitors.
References
- 1. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
Comparing the efficacy of different kinase inhibitors based on the 1,5-naphthyridine scaffold
For researchers and drug development professionals, the 1,5-naphthyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative overview of the efficacy of various kinase inhibitors built upon this core, supported by quantitative data and detailed experimental methodologies.
The unique chemical architecture of the 1,5-naphthyridine ring system allows for versatile substitutions, enabling the fine-tuning of inhibitor potency and selectivity against a range of critical kinase targets implicated in diseases such as cancer and fibrosis. This analysis focuses on key examples of this inhibitor class, highlighting their performance against prominent kinases like the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) and Casein Kinase 2 (CK2).
Comparative Efficacy of 1,5-Naphthyridine Kinase Inhibitors
To facilitate a clear comparison of the efficacy of different 1,5-naphthyridine-based kinase inhibitors, the following table summarizes their inhibitory activities against their respective primary targets. The data is compiled from various preclinical studies and presented to offer a snapshot of the potency of these compounds.
| Compound Class/Name | Target Kinase | Efficacy Metric | Value (nM) |
| Aminothiazole Derivative (Compound 19) | ALK5 | IC50 | 4 |
| Pyrazole Derivative (Compound 15) | ALK5 | IC50 | 6 |
| Repsox | ALK5 | IC50 | 4 |
| Silmitasertib (CX-4945) | Casein Kinase 2 (CK2) | Ki | 0.38 |
Table 1: Summary of quantitative efficacy data for selected 1,5-naphthyridine based kinase inhibitors.
Key Signaling Pathways Targeted
The therapeutic potential of these inhibitors lies in their ability to modulate specific signaling pathways that are often dysregulated in disease. Below are diagrams illustrating the points of intervention for inhibitors targeting the ALK5 and CK2 kinases.
Experimental Protocols
The evaluation of kinase inhibitor efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays cited in the evaluation of 1,5-naphthyridine-based inhibitors.
ALK5 Autophosphorylation Kinase Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP for non-radiometric methods
-
Test inhibitor (1,5-naphthyridine derivative)
-
96-well or 384-well assay plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminescence plate reader (e.g., for ADP-Glo™ assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the recombinant ALK5 enzyme and the test inhibitor at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric detection) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed within the linear range.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. The amount of incorporated radioactivity, corresponding to kinase activity, is then quantified using a scintillation counter.
-
ADP-Glo™ Assay: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vitro Casein Kinase 2 (CK2) Inhibition Assay
This assay measures the inhibitory effect of a compound on the enzymatic activity of recombinant CK2.
Materials:
-
Recombinant human CK2 (holoenzyme or catalytic subunit)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase assay buffer
-
[γ-³²P]ATP or unlabeled ATP
-
Test inhibitor (e.g., Silmitasertib)
-
Assay plates and detection instrumentation as described for the ALK5 assay.
Procedure:
-
Compound and Reagent Preparation: Similar to the ALK5 assay, prepare serial dilutions of the inhibitor and the necessary reaction components.
-
Reaction Setup: To the assay plate wells, add the kinase assay buffer, the specific peptide substrate, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant CK2 enzyme to each well (except for the negative control).
-
Reaction Initiation: Start the reaction by the addition of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for an optimized duration.
-
Termination and Detection: The reaction is stopped, and the signal is detected using either a radiometric method (phosphocellulose paper) or a non-radiometric method like the ADP-Glo™ assay.
-
Data Analysis: The IC50 or Ki value is determined by analyzing the dose-dependent inhibition of CK2 activity.
The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The data and protocols presented here provide a foundation for researchers to compare and evaluate the efficacy of new and existing compounds in this class, ultimately contributing to the development of next-generation targeted therapies.
Reactivity of 3-Bromo-1,5-naphthyridine: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 1,5-naphthyridine core is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of the reactivity of 3-Bromo-1,5-naphthyridine with other common bromo-heterocycles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This objective comparison, supported by experimental data, aims to inform substrate selection and reaction optimization in synthetic workflows.
Factors Influencing Reactivity
The reactivity of bromo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric factors. The rate-determining step in many of these catalytic cycles is the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst. The ease of this step is influenced by:
-
C-Br Bond Dissociation Energy (BDE): A lower BDE generally leads to a more facile oxidative addition and thus higher reactivity.
-
Electronic Effects: The electron density of the heterocyclic ring significantly impacts the reactivity of the C-Br bond. Electron-deficient rings, often those containing multiple nitrogen atoms, can enhance the electrophilicity of the carbon atom, making it more susceptible to oxidative addition.
-
Steric Hindrance: Bulky substituents near the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the reaction rate.
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich ligands can often promote the oxidative addition and reductive elimination steps, enhancing the overall reaction efficiency, especially for less reactive substrates.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of this compound is compared with other bromo-heterocycles in the following table, which summarizes representative experimental data.
| Bromo-heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12-24 | Not specified |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | Low (3-15%) |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | Reflux | 2-4 | 85-95% |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | Not specified | High |
| 2,4-Dichloropyrimidine (reacts at C4) | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81% |
Analysis: Direct comparison is challenging due to varied reaction conditions. However, this compound is shown to be a viable substrate for Suzuki coupling. The conditions for 3-bromopyridine appear to be quite efficient, leading to high yields in a short time. The low yield for 2-bromopyridine in the provided example may be substrate-specific or indicate that the chosen conditions were not optimal. The high reactivity of the C4 position in 2,4-dichloropyrimidine is also noteworthy.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general method for the synthesis of 3-aryl-1,5-naphthyridines.[1]
-
In a Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 4:1 v/v) to the tube.
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.), to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of this compound is compared with other bromo-heterocycles in the table below.
| Bromo-heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Halo-1,5-naphthyridines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | 60-95% |
| 2-Bromo-6-methylpyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60% |
| Bromobenzene | [Pd(allyl)Cl]₂ / Various Phosphines | NaOtBu | Toluene | Not specified | Not specified | >95% (conversion) |
| 4-Bromo-N,N-dimethylaniline | Pd/NHC complex | tBuOK | Toluene | 85 | 0.5 | >99% |
Analysis: Halo-1,5-naphthyridines are shown to be effective substrates in the Buchwald-Hartwig amination, affording good to excellent yields.[2] The reaction conditions are generally similar across different bromo-heterocycles, with the choice of ligand being crucial for achieving high efficiency. The use of N-heterocyclic carbene (NHC) ligands can lead to very high reactivity, as seen with 4-bromo-N,N-dimethylaniline.
Experimental Protocol: Buchwald-Hartwig Amination of Halo-1,5-naphthyridines
This is a general procedure for the amination of halo-1,5-naphthyridines.[2]
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-1,5-naphthyridine (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 eq.).
-
Toluene or another suitable solvent is added.
-
The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
| Bromo-heterocycle | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Not specifically found | |||||
| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | 72-96% |
| 3-Bromoquinoline | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | Not specified | High |
| 5-Bromoindole | Pd(OAc)₂ / DavePhos | K₂CO₃ | Dioxane/H₂O | 100 | Not specified | Moderate |
Experimental Protocol: General Sonogashira Coupling
This is a general procedure adaptable for bromo-heterocycles.[3]
-
To a reaction flask are added the bromo-heterocycle (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.).
-
The flask is evacuated and backfilled with an inert gas.
-
A suitable solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine) are added.
-
The terminal alkyne (1.1-1.5 eq.) is then added, and the mixture is stirred at room temperature or heated as required.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Conclusion
This compound is a versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-deficient nature of the naphthyridine ring system, which generally promotes the crucial oxidative addition step. While direct quantitative comparisons with other bromo-heterocycles under identical conditions are limited in the literature, the available data suggests that its reactivity is comparable to other electron-poor heterocycles like bromopyridines and bromoquinolines.
For successful cross-coupling of this compound, careful optimization of the catalyst system, base, and solvent is recommended. The experimental protocols provided in this guide serve as a valuable starting point for developing robust and efficient synthetic routes for the functionalization of this important heterocyclic scaffold. Researchers should consider the specific electronic and steric properties of their coupling partners to fine-tune the reaction conditions for optimal outcomes.
References
In-Vitro Anticancer Efficacy of Novel 1,5-Naphthyridine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro anticancer activity of novel 1,5-naphthyridine derivatives. The data presented herein is compiled from recent studies, offering insights into the cytotoxic potential of these compounds against various cancer cell lines. This document is intended to serve as a resource for researchers engaged in the discovery and development of new anticancer agents.
Comparative Cytotoxicity of 1,5-Naphthyridine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various 1,5-naphthyridine derivatives against a panel of human cancer cell lines. The data highlights the potent cytotoxic effects of these compounds, with some exhibiting activity in the low micromolar and even nanomolar range.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| Canthin-6-one | Canthinone | PC-3 (Prostate) | Varies |
| HT-29 (Colon) | Varies | ||
| Jurkat (T-cell leukemia) | Varies | ||
| HeLa (Cervical) | Varies | ||
| C6 (Glioma) | Varies | ||
| NIH-3T3 (Fibrosarcoma) | Varies | ||
| 1-methoxy-canthin-6-one | Canthinone | Jurkat (T-cell leukemia) | Induces apoptosis |
| HuH7 (Hepatocellular) | < 10 | ||
| NPA (Papillary thyroid) | < 10 | ||
| ARO (Anaplastic thyroid) | < 10 | ||
| Compound 8h | Canthinone | HT-29 (Colon) | 1.0[1][2][3] |
| Aaptamine | Aaptamine | H1299 (Non-small cell lung) | 10.47-15.03 µg/mL |
| A549 (Non-small cell lung) | 10.47-15.03 µg/mL | ||
| HeLa (Cervical) | 10.47-15.03 µg/mL | ||
| CEM-SS (T-lymphoblastic leukemia) | 10.47-15.03 µg/mL | ||
| Aaptamine Derivatives (2, 8, 11, 12) | Aaptamine | HL-60 (Leukemia) | 0.03 - 8.5[4][5] |
| K562 (Erythroleukemia) | 0.03 - 8.5[4][5] | ||
| MCF-7 (Breast) | 0.03 - 8.5[4][5] | ||
| KB (Epidermoid carcinoma) | 0.03 - 8.5[4][5] | ||
| HepG2 (Hepatocellular) | 0.03 - 8.5[4][5] | ||
| HT-29 (Colon) | 0.03 - 8.5[4][5] | ||
| Pyrazolo-naphthyridine (5j) | Pyrazolo-naphthyridine | HeLa (Cervical) | 6.4 ± 0.45 |
| Pyrazolo-naphthyridine (5k) | Pyrazolo-naphthyridine | MCF-7 (Breast) | 2.03 ± 0.23 |
| Aminothiazole Derivative (15) | Aminothiazole | ALK5 Autophosphorylation | 0.006[6][7] |
| Pyrazole Derivative (19) | Pyrazole | ALK5 Autophosphorylation | 0.004[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these 1,5-naphthyridine derivatives are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,5-naphthyridine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a designated time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the 1,5-naphthyridine derivatives, harvested, and then fixed in cold 70% ethanol to permeabilize the cell membranes.
-
RNA Digestion: The fixed cells are treated with RNase A to ensure that only DNA is stained.
-
DNA Staining: Propidium iodide is added to stain the cellular DNA. The amount of PI that binds is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Visualizing Experimental Processes and Cellular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating the anticancer activity of 1,5-naphthyridine derivatives and a key signaling pathway implicated in their mechanism of action.
Caption: Experimental workflow for in-vitro evaluation.
Caption: PI3K/Akt pathway and 1,5-naphthyridine inhibition.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic aaptamine derivatives from the South China Sea sponge Aaptos aaptos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Cytotoxic Aaptamine Derivatives from the South China Sea Sponge Aaptos aaptos - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 3-Substituted-1,5-Naphthyridines: X-ray Crystallography and Spectroscopic Methods
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the realm of drug discovery and development. For heterocyclic compounds like 3-substituted-1,5-naphthyridines, which are of significant interest due to their diverse biological activities, precise structural confirmation is paramount.[1][2] This guide provides a comparative overview of X-ray crystallography as the definitive method for structure elucidation and contrasts it with widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and stereochemistry, leading to an unequivocal confirmation of the molecular structure.[5][6]
Advantages of X-ray Crystallography:
-
Provides an unambiguous and high-resolution three-dimensional structure.[3]
-
Offers precise measurements of bond lengths and angles.[6]
-
Can determine the absolute configuration of chiral molecules.[7]
Limitations:
-
Requires the growth of a suitable single crystal, which can be a challenging and time-consuming step.[3][7]
-
The structure determined is that of the molecule in the solid state, which may differ from its conformation in solution.
-
Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the 3-substituted-1,5-naphthyridine.[3][5] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. A suitable crystal should be well-formed, without visible cracks or defects, and typically have dimensions of at least 0.1 mm in all directions.[3][5]
-
Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryo-loop and a cryo-protectant to prevent damage during data collection at low temperatures (typically around 100-120 K).[8]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3] The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[3] Modern diffractometers use powerful X-ray sources, such as those with molybdenum or copper targets, or even synchrotron radiation for very small or weakly diffracting crystals.[3]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[5]
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map.[5] An atomic model is then built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.[9]
Spectroscopic Alternatives for Structural Analysis
While X-ray crystallography provides the most definitive structural information, spectroscopic methods like NMR and Mass Spectrometry are indispensable tools for routine characterization and can provide complementary information about the molecule's structure and connectivity.
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of a molecule can be established.[10][11] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further elucidate the connectivity between different parts of the molecule.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[13] Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.[14]
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method often depends on the specific research question, the amount of sample available, and the physical properties of the compound. The following table provides a comparison of X-ray crystallography, NMR, and Mass Spectrometry for the structural analysis of 3-substituted-1,5-naphthyridines.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D structure, bond lengths, bond angles, absolute configuration | Atomic connectivity, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | Single crystal (typically >0.1 mm) | Soluble sample (typically >1 mg) | Small sample amount (µg to ng) |
| State of Matter | Solid state | Solution state | Gas phase |
| Time Requirement | Can be days to weeks (including crystallization) | Minutes to hours per experiment | Minutes per experiment |
| Confirmation Level | Definitive | High (for connectivity) | High (for molecular formula) |
Experimental Data Summary
The following tables present typical data obtained from each technique for a hypothetical 3-substituted-1,5-naphthyridine.
Table 1: X-ray Crystallography Data
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O |
| Formula Weight | 236.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 10.987(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 1124.5(5) |
| Z | 4 |
| R-factor | 0.045 |
Table 2: NMR Spectroscopy Data (¹H and ¹³C)
| ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Assignment |
| 8.95 (dd, J=4.2, 1.5 Hz, 1H) | 158.2 | C-2 |
| 8.42 (s, 1H) | 152.1 | C-4 |
| 8.21 (dd, J=8.5, 1.5 Hz, 1H) | 145.8 | C-8 |
| 7.85 (d, J=8.8 Hz, 2H) | 136.5 | C-6 |
| 7.53 (dd, J=8.5, 4.2 Hz, 1H) | 130.1 | Ar-C |
| 7.05 (d, J=8.8 Hz, 2H) | 121.7 | C-7 |
| 3.88 (s, 3H) | 114.5 | Ar-C |
| 55.4 | OCH₃ |
Table 3: Mass Spectrometry Data
| Technique | Result |
| High-Resolution MS (ESI) | m/z [M+H]⁺ calcd for C₁₅H₁₃N₂O⁺: 237.1022; found: 237.1025 |
Visualizing the Workflow and Logic
To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for X-ray crystallography.
Caption: Comparison of structural elucidation methods.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. excillum.com [excillum.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for Purity Assessment of Synthesized 1,5-Naphthyridine Compounds
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1,5-naphthyridine compounds, a class of nitrogen-containing heterocycles with significant therapeutic potential.
High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for the purity evaluation of aromatic nitrogen heterocycles like 1,5-naphthyridines.[1][2] Its strength lies in its high resolving power, sensitivity, and precise quantification capabilities. The separation is based on the differential partitioning of the target compound and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[3]
Comparison of Analytical Methods
While HPLC is a dominant method, other techniques offer complementary or, in some cases, more suitable analyses depending on the compound's properties and the specific analytical question. The choice of method is crucial for accurate purity determination.
| Method | Principle | Primary Application for 1,5-Naphthyridines | Advantages | Limitations |
| HPLC-UV/PDA | Differential partitioning between mobile and stationary phases. | Quantitative purity analysis, impurity profiling. | High resolution, high sensitivity (especially with UV-active naphthyridine core), robust, and reproducible.[3][4] | Requires chromophores for UV detection, non-volatile buffers can be incompatible with MS. |
| LC-MS | HPLC separation followed by mass analysis. | Impurity identification, analysis of complex mixtures, confirmation of molecular weight. | Provides molecular weight information for peak identification, high specificity and sensitivity.[5][6] | Higher cost and complexity, potential for ion suppression affecting quantification. |
| Gas Chromatography (GC) | Partitioning between a carrier gas and a stationary phase. | Analysis of thermally stable and volatile impurities or starting materials. | Excellent for separating volatile and semi-volatile compounds.[4][7] | Not suitable for non-volatile or thermally labile compounds like many 1,5-naphthyridine derivatives.[4] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard for the analyte. | Provides structural information, can quantify multiple compounds simultaneously, non-destructive.[8][9] | Lower sensitivity compared to HPLC, requires highly pure internal standards, complex spectra can be difficult to interpret.[10][11] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid, qualitative check of reaction progress and sample complexity. | Simple, fast, and inexpensive for preliminary checks. | Low resolution and sensitivity, not suitable for quantification. |
Experimental Protocols
RP-HPLC Method for Purity Assessment of a 1,5-Naphthyridine Derivative
This protocol describes a general reverse-phase HPLC method suitable for many 1,5-naphthyridine compounds. Method optimization is often required based on the specific analyte's properties.
Objective: To separate and quantify a synthesized 1,5-naphthyridine compound from its potential impurities.
Instrumentation & Reagents:
-
HPLC system with a gradient pump, autosampler, and Photodiode Array (PDA) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid).[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Synthesized 1,5-naphthyridine sample.
-
HPLC-grade solvents.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the synthesized 1,5-naphthyridine compound in 10.0 mL of a suitable solvent (e.g., 50:50 acetonitrile/water) to create a 100 µg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for the 1,5-naphthyridine core (e.g., 254 nm) and use PDA to acquire spectra from 200-400 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis: Inject the prepared sample. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Note: The basic nitrogen atoms in the naphthyridine ring can interact with free silanol groups on the silica-based stationary phase, potentially causing peak tailing.[13] Using an acidic mobile phase helps to protonate these nitrogens, improving peak shape.
Visualized Workflows
The following diagrams illustrate the standard workflow for HPLC purity analysis and a decision-making guide for selecting the appropriate analytical method.
Caption: Workflow for HPLC Purity Assessment.
Caption: Decision Guide for Purity Analysis Method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. welch-us.com [welch-us.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-1,5-naphthyridine: A Guide for Laboratory Professionals
The following document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Bromo-1,5-naphthyridine, a halogenated nitrogen-containing heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
Based on available safety data, this compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a designated and controlled environment.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Before beginning any procedure, ensure you are familiar with your institution's specific Chemical Hygiene Plan and have consulted the relevant Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) Protocol
A detailed protocol for donning and using PPE is essential to minimize exposure risk.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with dust or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. | To prevent skin contact.[2][3] |
| Body Protection | A fully-buttoned laboratory coat. | To prevent contamination of personal clothing.[2][4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood. A NIOSH-approved respirator may be required if dust or aerosols are generated.[2] | To avoid inhalation of hazardous particles.[5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[6] As a brominated organic compound, it falls under the category of halogenated organic waste .[7]
Step 1: Waste Segregation
-
Crucially, keep halogenated organic waste separate from non-halogenated organic waste. [7][8][9] Mixing these waste streams increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[10]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, bases, or metals.[4][11]
Step 2: Waste Collection and Containerization
-
Select a waste container that is chemically compatible with this compound. Polyethylene or other plastic containers are preferred for halogenated solvents, as they can form acids that corrode metal.[4][12]
-
The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[9][13]
-
Ensure the container is clearly labeled as soon as the first drop of waste is added.[8]
Step 3: Labeling the Waste Container
-
The label must be unambiguous and contain the following information:[8][14]
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.
-
A list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., Irritant, Harmful).
-
The accumulation start date (the date the first waste was added to the container).
-
The name of the Principal Investigator and the laboratory location (Building/Room).
-
Step 4: Storage of Hazardous Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12]
-
The SAA should be a secured, cool, and well-ventilated area, such as a cabinet under a fume hood, away from heat, sparks, or open flames.[4][11]
-
Use secondary containment (e.g., a plastic tub) to prevent spills from reaching drains.[8][14]
-
Keep the waste container closed at all times , except when actively adding waste.[8][9]
Quantitative Storage Limits in Satellite Accumulation Areas [12][15]
| Waste Type | Maximum Volume | Action Required |
| Hazardous Waste | 55 gallons | Arrange for waste pickup to prevent exceeding the limit. |
| Acutely Hazardous Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Immediately contact your institution's Environmental Health and Safety (EHS) department for removal within 3 days. |
Step 5: Arranging for Final Disposal
-
Do not dispose of this compound down the drain, by evaporation, or in regular trash.[4][13][15] This is a violation of regulatory requirements like the Resource Conservation and Recovery Act (RCRA).[13]
-
Once the container is full or waste is no longer being generated, contact your institution's EHS or hazardous waste management office to schedule a pickup.[12]
-
The final disposal will be conducted by a licensed professional waste disposal service, typically through high-temperature incineration at a permitted facility.[3]
Spill Management Protocol
-
In case of a small spill, trained laboratory personnel should clean it up immediately.[8]
-
Wear appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[4]
-
Absorb the spill with an inert, dry material (e.g., sand, vermiculite).[4]
-
Collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[8][15]
-
For large spills, evacuate the area, isolate the spill, and contact your institution's emergency response team immediately.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. This compound | 17965-71-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. fishersci.com [fishersci.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
